DDR1-IN-1 (hydrate)
Description
Overview of Discoidin Domain Receptors (DDRs) and Their Unique Collagen-Dependent Activation
The Discoidin Domain Receptors (DDRs) are a small subfamily of receptor tyrosine kinases (RTKs) that are unique in their activation by components of the extracellular matrix (ECM), specifically collagen, rather than by soluble growth factors. frontiersin.orgnih.gov There are two members in this family, DDR1 and DDR2, which share approximately 50% sequence homology. molbiolcell.org DDR1 is primarily expressed in epithelial cells, while DDR2 is typically found in mesenchymal cells. frontiersin.orgmolbiolcell.org Structurally, DDRs consist of an extracellular domain containing a discoidin-like (DS) domain responsible for collagen binding, a transmembrane domain, and an intracellular region with a kinase domain. frontiersin.orgnih.gov
The activation of DDRs by collagen is a notably slow but sustained process compared to the rapid and transient activation of other RTKs. nih.gov Unlike many other RTKs that exist as monomers and dimerize upon ligand binding, DDR1 exists as a pre-formed, non-covalent dimer on the cell surface, a state mediated by its transmembrane domain. nih.govelifesciences.orgresearchgate.net The binding of collagen to the DS domain is believed to induce a conformational change within the pre-existing dimer, leading to the lateral association of multiple DDR1 dimers into larger clusters. nih.govelifesciences.orgresearchgate.net This clustering is a critical step that facilitates trans-autophosphorylation of specific tyrosine residues within the intracellular kinase and juxtamembrane domains of adjacent dimers, leading to full receptor activation. elifesciences.orgmdpi.com Fibrillar collagens (types I, II, III, V) and basement membrane collagen (type IV) are known activators of DDR1. nih.govmolbiolcell.org The major binding site for DDRs in fibrillar collagens has been identified as a GVMGFO motif (where O is hydroxyproline). nih.gov
Role of DDR1 in Key Cellular Processes
Activated DDR1 initiates a cascade of downstream signaling events that regulate a wide array of fundamental cellular functions. frontiersin.orgmdpi.comuniprot.org These processes are crucial for embryonic development, tissue homeostasis, and are often dysregulated in diseases such as fibrosis and cancer. nih.govtandfonline.com
The role of DDR1 in cell proliferation is complex and appears to be context-dependent. frontiersin.orgmdpi.com In some cancer cell lines, DDR1 promotes proliferation and survival by activating signaling pathways such as the Ras/Raf/MEK/MAPK and PI3K/Akt pathways. mdpi.commdpi.com For instance, overexpression of DDR1 has been shown to promote tumor cell growth, while its silencing can reduce it. frontiersin.org However, in other contexts, particularly in three-dimensional (3D) collagen matrices, DDR1 activation can inhibit cell growth and even induce apoptosis. frontiersin.org In luminal-like breast carcinoma cells cultured in 3D type I collagen, DDR1 activation triggers the downregulation of cell proliferation and activates a BIK-mediated apoptotic pathway. frontiersin.org This suggests that the cellular microenvironment and the specific cell type are critical determinants of DDR1's effect on proliferation.
Table 1: DDR1's Dichotomous Role in Cell Proliferation
| Cellular Context | Effect of DDR1 Activation | Key Signaling Pathways/Mediators | Reference(s) |
|---|---|---|---|
| Various Cancer Cell Lines (2D culture) | Promotes Proliferation & Survival | Ras/Raf/MEK/MAPK, PI3K/Akt | mdpi.commdpi.com |
| Luminal Breast Carcinoma (3D collagen) | Inhibits Proliferation, Induces Apoptosis | BIK-mediated pathway | frontiersin.org |
| Hodgkin's Lymphoma | Promotes Survival (protects from cell death) | LMP1-induced expression | mdpi.com |
DDR1 plays a significant role in promoting and maintaining the differentiated state of epithelial cells. nih.govnih.govresearchgate.net It achieves this primarily by enhancing cell-cell adhesion through the stabilization of E-cadherin at cell junctions. nih.govmolbiolcell.org Overexpression of DDR1 augments the localization of E-cadherin to cell-cell contacts, which is crucial for establishing and maintaining epithelial tissue architecture. nih.gov Mechanistically, DDR1 activation can suppress the activity of small GTPases like Cdc42, which in turn helps stabilize the E-cadherin complex. nih.gov By reinforcing these junctions, DDR1 prevents processes like the epithelial-to-mesenchymal transition (EMT), a key process in development and disease where differentiated epithelial cells lose their characteristics and gain mesenchymal, migratory properties. nih.govmolbiolcell.org Studies have shown that DDR1 expression is prominent in differentiated tumors and is necessary for the normal development of epithelial organs like the mammary gland. mdpi.comnih.gov
As a collagen receptor, DDR1 directly functions as a cell adhesion molecule, mediating the attachment of cells to the ECM. molbiolcell.orgtandfonline.com This function is distinct from but can cooperate with integrin-mediated adhesion. frontiersin.orgnih.gov Overexpression of DDR1 can enhance integrin-mediated cell adhesion. frontiersin.org The adhesion mediated by DDR1 is dynamically regulated. For cell migration to occur, adhesion must be followed by detachment. A key mechanism for regulating DDR1-dependent adhesion is the shedding of its ectodomain by the metalloproteinase ADAM10. molbiolcell.orgtandfonline.com This collagen-induced shedding disengages the cell-collagen interaction, allowing for efficient cell movement. molbiolcell.org Furthermore, DDR1 is involved in maintaining cell-cell adhesion by stabilizing E-cadherin at adherens junctions, which contributes to the integrity of epithelial tissues. nih.govmolbiolcell.org Loss of DDR1 can lead to decreased cell-cell cohesion. frontiersin.org
DDR1 is a key regulator of cell migration and invasion, particularly in collagen-rich environments. tandfonline.combiologists.com Its role, however, can be either pro-migratory or inhibitory depending on the cellular context. molbiolcell.orgnih.gov In some settings, DDR1 signaling promotes cell migration on collagen matrices. molbiolcell.org This pro-migratory function is linked to its role in cell adhesion and the coordinated detachment via ectodomain shedding. molbiolcell.orgtandfonline.com DDR1 can also promote collective cell migration, a process where groups of cells move together while maintaining cell-cell junctions. mdpi.comsdbonline.org It does this by controlling the localization of the Par3/Par6 cell polarity complex, which regulates cytoskeletal contractility at cell-cell contacts. frontiersin.orgsdbonline.org
In various cancers, elevated DDR1 expression is associated with increased invasion and metastasis. frontiersin.orgmdpi.comresearchgate.net For example, in triple-negative breast cancer, collagen IV-activated DDR1 can induce the secretion of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the ECM and facilitate invasion. frontiersin.org Similarly, in oral squamous cell carcinoma, DDR1 overexpression is linked to collective cell invasion and angiolymphatic invasion. mdpi.com
DDR1 plays an active role in remodeling the surrounding ECM, a process essential for tissue repair, development, and cancer progression. uniprot.orguniprot.org A primary mechanism by which DDR1 influences the ECM is by up-regulating the expression and secretion of MMPs, including MMP-2, MMP-7, and MMP-9. frontiersin.orguniprot.org These enzymes are responsible for degrading various components of the ECM, thereby facilitating cell migration, invasion, and tissue restructuring. uniprot.org
Furthermore, research has revealed a non-canonical signaling pathway where, upon activation by collagen, a fragment of DDR1 can translocate to the nucleus. nih.gov Inside the nucleus, DDR1 can bind to chromatin and increase the transcription of genes encoding ECM components, such as collagen IV. nih.gov This indicates that DDR1 not only responds to the ECM but also directly participates in a feedback loop to control its composition, which is particularly relevant in the progression of fibrotic diseases where excessive ECM deposition occurs. tandfonline.comnih.gov
Table 2: Key Mechanisms of DDR1 in ECM Remodeling
| Mechanism | Effect | Associated Molecules | Cellular Process | Reference(s) |
|---|---|---|---|---|
| Upregulation of MMPs | ECM Degradation | MMP-2, MMP-7, MMP-9 | Cell Migration, Invasion | frontiersin.orguniprot.org |
| Nuclear Translocation | Increased Collagen Transcription | Nuclear DDR1 fragment | ECM Synthesis, Fibrosis | nih.gov |
| TGF-β1 Induced Activation | ECM Remodeling | TGF-β1, Collagen Type I | Metastatic Colonization | nih.gov |
Compound and Protein Names
| Name | Type |
| ADAM10 | Protein (A Disintegrin and Metalloproteinase 10) |
| AKT | Protein (Protein Kinase B) |
| BIK | Protein (Bcl-2-interacting killer) |
| Cadherin | Protein (E-cadherin, N-cadherin) |
| Cdc42 | Protein (Cell division control protein 42 homolog) |
| Collagen | Protein (Extracellular Matrix) |
| DDR1 | Protein (Discoidin Domain Receptor 1) |
| DDR2 | Protein (Discoidin Domain Receptor 2) |
| ECM | Biological Structure (Extracellular Matrix) |
| EMT | Biological Process (Epithelial-to-Mesenchymal Transition) |
| GVMGFO | Peptide Motif |
| Integrin | Protein (e.g., α1β1, α2β1) |
| MAPK | Protein (Mitogen-activated protein kinase) |
| MEK | Protein (Mitogen-activated protein kinase kinase) |
| MMP | Protein (Matrix Metalloproteinase, e.g., MMP-2, MMP-9) |
| Par3/Par6 | Protein (Partitioning defective proteins) |
| PI3K | Protein (Phosphoinositide 3-kinase) |
| PTPN11 | Protein (Tyrosine-protein phosphatase non-receptor type 11) |
| Ras | Protein (Rat sarcoma virus) |
| Raf | Protein (Rapidly accelerated fibrosarcoma) |
| RTK | Protein Class (Receptor Tyrosine Kinase) |
| SRC | Protein (Proto-oncogene tyrosine-protein kinase Src) |
| STAT3 | Protein (Signal transducer and activator of transcription 3) |
| TGF-β1 | Protein (Transforming growth factor beta 1) |
Apoptosis and Cell Survival Pathways
The role of Discoidin Domain Receptor 1 (DDR1) in regulating apoptosis (programmed cell death) and cell survival is complex and appears to be highly context-dependent, varying with cell type and the surrounding microenvironment.
On one hand, DDR1 has been shown to promote cell survival and confer resistance to apoptosis. frontiersin.org In certain cancer cells, the activation of DDR1 by collagen can trigger pro-survival signaling pathways such as the PI3K/Akt and Ras/Raf/ERK pathways. cusabio.com These pathways can lead to the upregulation of anti-apoptotic proteins, helping cells to withstand cellular stress. cusabio.com For instance, DDR1 has been implicated in protecting cells from genotoxic stress-induced apoptosis. spandidos-publications.com Furthermore, DDR1 can activate the NF-κB pathway, which is known to play a role in promoting cell survival and resistance to chemotherapy. frontiersin.orgtandfonline.com The interaction between DDR1 and the Notch signaling pathway has also been identified as a mechanism that can inhibit apoptosis and support tumor cell survival. tandfonline.comamegroups.org
Conversely, there is evidence suggesting that DDR1 can also induce apoptosis. In some contexts, particularly in breast carcinoma cells grown in a three-dimensional collagen matrix, DDR1 activation has been linked to the induction of apoptosis. frontiersin.org This pro-apoptotic function is thought to be mediated by the transcriptional upregulation of the pro-apoptotic protein Bcl-2-interacting killer (BIK). frontiersin.orgfrontiersin.org Silencing DDR1 or inhibiting its kinase activity in these specific experimental settings has been shown to prevent this collagen-induced apoptosis. frontiersin.org This suggests that the structural and signaling context, such as the three-dimensional arrangement of collagen, plays a critical role in determining the functional outcome of DDR1 activation. frontiersin.org
This dual functionality highlights the intricate nature of DDR1 signaling. The decision between cell survival and apoptosis appears to be influenced by a variety of factors, including the specific cellular background, the type and organization of the collagen matrix, and the interplay with other signaling pathways. spandidos-publications.comfrontiersin.org
Significance of DDR1 as a Research Target in Disease Pathogenesis
The multifaceted roles of Discoidin Domain Receptor 1 (DDR1) in fundamental cellular processes have positioned it as a significant research target in the study of various diseases. sioc-journal.cn Dysregulation of DDR1 expression and activity has been implicated in the pathogenesis of a wide range of conditions, including various types of cancer, fibrosis, and inflammatory diseases. sioc-journal.cnresearchgate.netdovepress.com
In oncology, the overexpression of DDR1 is frequently observed in numerous malignancies, such as breast, lung, ovarian, and colorectal cancers. cusabio.comdovepress.com This increased expression often correlates with poor prognosis and advanced disease stages. amegroups.orgdovepress.com DDR1 is believed to contribute to tumor progression by promoting cell proliferation, survival, migration, and invasion. frontiersin.orgcusabio.comspandidos-publications.com It can facilitate the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. cusabio.com Furthermore, DDR1 has been linked to chemoresistance, making it a compelling target for developing novel cancer therapies. frontiersin.orgspandidos-publications.com
Beyond cancer, DDR1 is a key player in the development of fibrotic diseases affecting organs like the kidneys, liver, and lungs. cusabio.comresearchgate.net In these conditions, excessive collagen deposition leads to tissue scarring and organ dysfunction. DDR1, as a collagen receptor, is centrally involved in mediating the cellular responses to this altered extracellular matrix, contributing to the progression of fibrosis. researchgate.net
The involvement of DDR1 in inflammatory processes further broadens its significance as a research target. sioc-journal.cn Its role in modulating cell adhesion and migration is relevant to the infiltration of inflammatory cells into tissues. mdpi.com
Given its central role in these pathological processes, there is a substantial research effort focused on developing small molecule inhibitors that can selectively target DDR1. sioc-journal.cn These inhibitors are invaluable tools for dissecting the intricate signaling pathways governed by DDR1 and hold promise as potential therapeutic agents for a variety of diseases. researchgate.netdovepress.com
DDR1-IN-1 (hydrate)
DDR1-IN-1 is a potent and selective small molecule inhibitor of DDR1 tyrosine kinase activity. medchemexpress.com It serves as a critical research tool for investigating the physiological and pathological functions of DDR1.
| Property | Data |
| Chemical Name | N-[3-[(2,3-dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-benzamide, hydrate (B1144303) |
| Molecular Formula | C₃₀H₃₁F₃N₄O₃ • xH₂O |
| Molecular Weight | 552.6 g/mol (anhydrous) |
| IC₅₀ for DDR1 | 105 nM |
| IC₅₀ for DDR2 | 413 nM |
| Mechanism of Action | Inhibits DDR1 autophosphorylation |
Table 1: Chemical and Pharmacological Properties of DDR1-IN-1 (hydrate). Data sourced from multiple suppliers and publications. medchemexpress.comcaymanchem.com
DDR1-IN-1 exhibits good selectivity for DDR1 over a large panel of other kinases, making it a valuable probe for studying DDR1-specific signaling events. caymanchem.com It effectively blocks the collagen-induced autophosphorylation of DDR1 in cellular assays. medchemexpress.com The hydrate form indicates that the compound incorporates one or more water molecules into its crystal structure. The dihydrochloride (B599025) salt of DDR1-IN-1 is also available and exhibits solubility in water and DMSO.
Research using DDR1-IN-1 has provided significant insights into the role of DDR1 in various biological contexts. For example, it has been used to demonstrate that inhibiting DDR1 function can impair chondrogenesis and osteoblast differentiation. oup.com In studies related to cancer, DDR1-IN-1 has been shown to enhance the anti-proliferative effects of other targeted therapies in colorectal cancer cell lines. medchemexpress.comcaymanchem.com It has also been utilized to investigate the role of DDR1 in oligodendrocyte maturation. nih.gov
Properties
Molecular Formula |
C30H31F3N4O3 · 0.75H2O |
|---|---|
Molecular Weight |
566.1 |
InChI |
InChI=1S/4C30H31F3N4O3.3H2O/c4*1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;;/h4*4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);3*1H2 |
InChI Key |
NQRVBJMEKGSDBY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC2=C(C(F)(F)F)C=C(/C(O)=N/C3=CC(OC4=CC=C(N5)C(CC5=O)=C4)=C(C=C3)C)C=C2)CC1.CCN6CCN(CC7=C(C(F)(F)F)C=C(/C(O)=N/C8=CC(OC9=CC=C(N%10)C(CC%10=O)=C9)=C(C=C8)C)C=C7)CC6.CCN%11CCN(CC%12=C(C(F)(F)F)C=C(/C(O)=N/C%13=CC(OC%14=CC=C(N%15)C(CC%15=O)=C%14 |
Synonyms |
Discoidin Domain Receptor 1-IN-1 |
Origin of Product |
United States |
Ddr1 in 1 Hydrate : Characterization As a Selective Pharmacological Probe for Ddr1 Research
Discovery and Initial Characterization of DDR1-IN-1 (hydrate)
DDR1-IN-1 was identified through a screening of a library of type II kinase inhibitors. acs.orgmdpi.com This process led to the discovery of two chemical compounds, DDR1-IN-1 and DDR1-IN-2, that showed potent and selective binding to DDR1. acs.org
Initial characterization revealed that DDR1-IN-1 is a potent inhibitor of DDR1 with a half-maximal inhibitory concentration (IC50) of 105 nM in enzymatic assays. medchemexpress.comglpbio.commedchemexpress.com In cellular assays, it effectively blocked collagen-induced autophosphorylation of DDR1 in U2OS cells with a half-maximal effective concentration (EC50) of 86.76 nM. medchemexpress.comglpbio.com
Mechanism of DDR1-IN-1 (hydrate) Action as a Kinase Inhibitor
Direct Inhibition of DDR1 Tyrosine Kinase Activity
DDR1-IN-1 functions as a direct inhibitor of the DDR1 tyrosine kinase. tocris.com By binding to the kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascade. nih.gov The inhibitory activity of DDR1-IN-1 has been confirmed in enzymatic assays, demonstrating its direct action on the kinase. acs.orgnih.gov
Inhibition of DDR1 Autophosphorylation (e.g., pY513)
A key mechanism of DDR1 activation is autophosphorylation upon collagen binding. nih.gov DDR1-IN-1 has been shown to effectively inhibit this process. Specifically, it blocks the collagen-induced autophosphorylation of DDR1 at tyrosine residue Y513 in U2OS cells. medchemexpress.comglpbio.commedchemexpress.comscientificlabs.ie This inhibition of autophosphorylation is a critical step in preventing the downstream signaling events mediated by DDR1.
Selectivity Profile Against Kinase Panels (e.g., DDR2, ABL, KIT, PDGFRbeta)
DDR1-IN-1 exhibits a notable selectivity for DDR1 over other kinases. acs.orgnih.govnih.gov While it inhibits DDR1 with an IC50 of 105 nM, it is approximately four-fold less potent against the closely related DDR2, which has an IC50 of 413 nM. medchemexpress.comglpbio.commedchemexpress.com KinomeScan profiling against a large panel of 451 kinases revealed an excellent selectivity score (S(1) at 1 µM) of 0.01. acs.orgchemicalprobes.org Although some binding was observed for ABL, KIT, and PDGFRβ in this broad screening, these interactions were not confirmed in subsequent enzymatic assays. acs.orgchemicalprobes.org This high selectivity makes DDR1-IN-1 a valuable tool for specifically probing DDR1 function.
Table 1: Inhibitory Activity of DDR1-IN-1
| Target | IC50 (nM) |
|---|---|
| DDR1 | 105 |
| DDR2 | 413 |
Data from enzymatic kinase assays.
Binding Conformation Analysis (e.g., 'DFG-out' conformation)
DDR1-IN-1 is classified as a type II kinase inhibitor, which means it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase domain. acs.orgnih.govnih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop is flipped, creating an additional hydrophobic pocket that is targeted by the inhibitor. nih.gov This binding mode is distinct from type I inhibitors that bind to the active 'DFG-in' conformation. The ability of DDR1-IN-1 to lock DDR1 in this inactive state is central to its inhibitory mechanism. mdpi.comnih.gov
Structural Basis of DDR1-IN-1 (hydrate) Interaction with DDR1
The co-crystal structure of DDR1-IN-1 in complex with the DDR1 kinase domain has been determined at a resolution of 2.2 Å (PDB ID: 4CKR). acs.orgpdbj.orgmdpi.com This structural data confirms that DDR1-IN-1 binds to the 'DFG-out' conformation of the kinase. nih.govresearchgate.net
Co-crystal Structure Analysis (e.g., PDB ID: 4CKR)
The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 has been resolved to 2.2 Å, providing a detailed view of their interaction (PDB ID: 4CKR). acs.orgwwpdb.orgproteopedia.orgrcsb.orgnih.gov This structural data confirms that DDR1-IN-1 is a type II inhibitor, binding to the 'DFG-out' conformation of the kinase. acs.orgproteopedia.orgrcsb.orgnih.gov In this conformation, the conserved Asp-Phe-Gly (DFG) motif is flipped, exposing an allosteric binding site adjacent to the ATP pocket, which is a characteristic feature of type II kinase inhibitors. nih.govnih.gov
| PDB ID | Molecule | Resolution | Method |
| 4CKR | Crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1. wwpdb.org | 2.2 Å acs.orgproteopedia.orgnih.gov | X-ray Diffraction proteopedia.org |
Key Residue Interactions (e.g., Met704 in the hinge region)
The binding of DDR1-IN-1 to DDR1 is stabilized by a series of key interactions within the kinase domain. A crucial hydrogen bond is formed between the carbonyl group of the inhibitor's indolin-2-one head and the backbone amide of Met704 in the hinge region. nih.govresearchgate.net Additionally, hydrogen bonds are formed with Asp702 in the hinge region, as well as with Glu672 of the αC-helix and Asp784 in the DFG motif, which interact with the linker amide moiety of the inhibitor. acs.orgnih.gov The trifluoromethyl groups of DDR1-IN-1 occupy a hydrophobic pocket created by the DFG-out conformation. nih.govresearchgate.net
Determinants of Selectivity (e.g., ether bridge influence)
A key structural feature contributing to the selectivity of DDR1-IN-1 for DDR1 over other kinases, such as Abelson kinase (ABL), is its ether bridge. nih.govresearchgate.net This bridge alters the orientation of the indolin-2-one head group, preventing the formation of a hydrogen bond with the gatekeeper residue Thr701, an interaction observed with other type II inhibitors like imatinib (B729). nih.govresearchgate.net This structural difference disrupts critical hydrophobic interactions that would otherwise occur with the P-loop of ABL, specifically with Tyr253, thus providing a basis for its selectivity. nih.govresearchgate.netrcsb.org While DDR1-IN-1 potently inhibits DDR1, it is approximately four-fold less potent against the closely related DDR2. medchemexpress.comstanford.edu
| Inhibitor | DDR1 IC50 | DDR2 IC50 | ABL IC50 |
| DDR1-IN-1 | 105 nM nih.govmedchemexpress.comstanford.educhemicalprobes.org | 413 nM acs.orgmedchemexpress.comstanford.edu | 1.8 µM nih.govresearchgate.net |
DDR1-IN-1 (hydrate) as a Research Tool and Pharmacological Probe
The well-defined mechanism of action and selectivity profile of DDR1-IN-1 make it an invaluable tool for investigating the biological roles of DDR1.
Utility in DDR1-Dependent Signal Transduction Studies
DDR1-IN-1 has been demonstrated to be a useful pharmacological probe for dissecting DDR1-dependent signaling pathways. acs.orgproteopedia.orgnih.gov It effectively inhibits the collagen-induced autophosphorylation of DDR1 in cellular assays, with an EC50 value of 86.76 nM in U2OS cells. medchemexpress.comstanford.edu The development of an inhibitor-resistant DDR1 mutant, G707A, which shows a greater than 20-fold resistance to DDR1-IN-1, further enhances its utility. acs.orgproteopedia.orgnih.gov This mutant can be used in chemical-genetic studies to confirm that the observed pharmacological effects are indeed dependent on DDR1 inhibition. acs.orgproteopedia.org
Chemical Probe Validation and Endorsement
DDR1-IN-1 is recognized as a valuable chemical probe for DDR1. chemicalprobes.org It exhibits high selectivity when screened against a large panel of kinases. acs.orgproteopedia.orgnih.gov For instance, a KinomeScan assay against 451 kinases showed a high degree of selectivity. acs.orgchemicalprobes.org The Chemical Probes Portal endorses DDR1-IN-1 as an acceptable probe for studying DDR1-dependent signal transduction, noting its modest biochemical selectivity over DDR2 but excellent broader selectivity. chemicalprobes.org
Molecular and Cellular Investigations of Ddr1 in 1 Hydrate Effects
Impact on DDR1-Mediated Signaling Pathways
DDR1-IN-1 is a potent and selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase, binding to the 'DFG-out' conformation of the kinase. acs.org It inhibits the autophosphorylation of DDR1 in cells at sub-micromolar concentrations. acs.org The activation of DDR1 by its ligand, collagen, triggers a cascade of intracellular signaling events that are crucial for various cellular processes. mdpi.comnih.gov Consequently, the inhibition of DDR1 by DDR1-IN-1 has profound effects on these downstream signaling pathways, which are implicated in numerous pathological conditions. nih.gov Research into DDR1-IN-1 has elucidated its modulatory effects on several key signaling networks, including the PI3K/Akt/mTOR, MAPK, Indian Hedgehog, WNT, Hippo/YAP, and NF-κB pathways.
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. DDR1 activation is known to induce this pathway in various cell types. nih.govcusabio.com For instance, in breast and colon carcinoma cells, DDR1 activation triggers the pro-survival PI3K/Akt signaling pathway. cusabio.comspandidos-publications.com Overexpression of DDR1 in non-small-cell lung cancer (NSCLC) cells promotes cancer proliferation and chemoresistance by activating the Akt/mTOR pathway. nih.gov Similarly, in glioblastoma, DDR1 is involved in mediating Akt and mTOR signaling. nih.gov
The inhibitory action of DDR1-IN-1 on DDR1 kinase activity logically implies a downstream effect on this pathway. While direct studies detailing the specific phosphorylation changes in Akt and mTOR upon DDR1-IN-1 treatment are building, combination studies provide strong evidence of this modulation. Research has shown that DDR1-IN-1 can enhance the anti-proliferative efficacy of PI3K/mTOR inhibitors, such as GSK2126458, in colorectal cancer cell cultures. chemicalprobes.orgmedchemexpress.com This synergistic effect suggests that DDR1-IN-1 effectively engages its target and modulates the PI3K/Akt/mTOR pathway, making dual inhibition a potential strategy. chemicalprobes.org
Conversely, in some contexts, inhibition of DDR1 can lead to a reactive upregulation of the PI3K/Akt pathway, suggesting a resistance mechanism. For example, treatment of nasopharyngeal carcinoma cells with a different DDR1 inhibitor, 7RH, led to an enhancement of PI3K/Akt signaling, which was linked to SRC activation. spandidos-publications.com
Table 1: Research Findings on DDR1-IN-1 and the PI3K/Akt/mTOR Pathway
| Cell/System Studied | Key Finding | Reference |
|---|---|---|
| SNU-1040 Colorectal Cancer Cells | DDR1-IN-1 enhances the antiproliferation efficacy of the PI3K/mTOR inhibitor GSK2126458. | medchemexpress.com |
| Various Cancer Cell Lines | Positive combination effects are observed between DDR1-IN-1 and PI3K/mTOR inhibitors, implying target engagement in cells. | chemicalprobes.org |
| Nasopharyngeal Carcinoma Cells (using inhibitor 7RH) | Inhibition of DDR1 led to enhanced activation of the PI3K/Akt signaling pathway, suggesting a resistance mechanism mediated by SRC. | spandidos-publications.com |
| Non-Small-Cell Lung Cancer Cells | DDR1 activation promotes proliferation and chemoresistance through the Akt/mTOR pathway. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (e.g., ERK1/2, p38, JNK)
The MAPK signaling pathways, including the ERK1/2, p38, and JNK cascades, are central to the regulation of cellular responses to a wide range of extracellular stimuli. frontiersin.org DDR1 activation has a complex, often cell-type-dependent, relationship with these cascades. mdpi.comnih.gov
Studies using DDR1-IN-1 have provided specific insights into its impact on these pathways. A key finding is the disruption of p38 MAPK signaling in skeletal cells. oup.comnih.gov In both human chondrocytes and osteoblasts, treatment with DDR1-IN-1 led to decreased phosphorylation of p38. oup.comnih.gov This is significant as the p38 MAPK pathway is crucial for osteoblast differentiation and chondrogenesis. oup.comresearchgate.net
The role of DDR1 in JNK signaling has been observed in pancreatic cancer cells. frontiersin.org In macrophages, DDR1 activation by collagen can induce iNOS expression through the activation of p38 MAPK and JNK. tandfonline.com While direct studies with DDR1-IN-1 on JNK are less common, its established role as a DDR1 inhibitor suggests it would block these effects.
The ERK1/2 pathway's response to DDR1 is particularly context-dependent, with DDR1 activating ERK1/2 in some cells while inhibiting it in others. frontiersin.org For example, in some models, DDR1 deletion was found to enhance ERK activation, suggesting a baseline inhibitory role for DDR1 that would be reversed by an inhibitor like DDR1-IN-1. researchgate.net
Table 2: Research Findings on DDR1-IN-1 and MAPK Signaling Cascades
| Pathway | Cell/System Studied | Effect of DDR1-IN-1/DDR1 Inhibition | Reference |
|---|---|---|---|
| p38 MAPK | Human Chondrocytes & Osteoblasts | DDR1-IN-1 treatment disrupted p38 MAPK signaling, evidenced by decreased p38 phosphorylation. | oup.comnih.gov |
| p38 MAPK & JNK | Mouse Macrophage Cell Line (J774A.1) | DDR1 activation induces signaling; inhibition is implied to block this. | tandfonline.com |
| ERK1/2 | Mouse Model (Ddr1 deletion) | DDR1 deletion enhanced ERK activation, suggesting DDR1 normally suppresses it in this context. | researchgate.net |
Indian Hedgehog (IHH) Signaling Pathway Regulation
The Indian Hedgehog (IHH) signaling pathway is essential for chondrocyte proliferation and differentiation during skeletal development. oup.com Research has directly linked DDR1 activity to the regulation of this pathway. Functional studies using DDR1-IN-1 demonstrated that inhibiting DDR1 impairs the IHH signaling pathway in human chondrocytes. oup.comnih.gov
This effect is believed to be a downstream consequence of the inhibitor's impact on the MAPK pathway. oup.com Specifically, the decreased phosphorylation of p38 MAPK following DDR1 inhibition is thought to lead to the dysregulation of IHH signaling, as IHH can be regulated by p38. oup.com This finding is consistent with observations in a Ddr1 knockout mouse model, which also exhibited an impaired IHH signaling pathway, highlighting the crucial role of DDR1 in skeletal development through this mechanism. oup.com
Table 3: Research Findings on DDR1-IN-1 and the IHH Signaling Pathway
| Cell/System Studied | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|
| Human Chondrocytes | DDR1-IN-1 treatment impaired the IHH signaling pathway. | Considered a consequence of decreased p38 phosphorylation, which in turn regulates IHH. | oup.comnih.govresearcher.life |
| Ddr1 Knockout Mouse Model | Showed an impaired IHH signaling pathway. | Confirms the role of DDR1 in regulating IHH signaling in vivo. | oup.com |
WNT Signaling Pathway Alterations (Canonical and Noncanonical)
The WNT signaling pathways, divided into canonical (β-catenin-dependent) and noncanonical (β-catenin-independent) branches, are fundamental to development and disease. There is established crosstalk between DDR1 and WNT signaling; for example, noncanonical Wnt-5a can act as a cofactor for collagen-induced DDR1 activation, while activated DDR1 can upregulate the canonical WNT pathway in certain cancer cells. oup.com
Studies utilizing DDR1-IN-1 have revealed a significant impact on noncanonical WNT signaling in human skeletal cells. oup.comnih.gov When human chondrocytes were treated with DDR1-IN-1, a significant downregulation in the mRNA expression of the noncanonical WNT ligands WNT5A, WNT5B, and WNT11 was observed. oup.com Given that WNT5A and WNT11 are involved in chondrogenesis, their inhibition by DDR1-IN-1 is consistent with the observed defects in cartilage cell development and function. oup.com
Table 4: Research Findings on DDR1-IN-1 and the WNT Signaling Pathway
| Cell/System Studied | Effect of DDR1-IN-1 | Specific Ligands Affected | Reference |
|---|---|---|---|
| Human Chondrocytes | Affected the noncanonical WNT signaling pathway. | Significant downregulation of WNT5A, WNT5B, and WNT11 mRNA. | oup.com |
| Human Skeletal Cells | DDR1 inhibition affected the noncanonical WNT signaling pathway. | Not specified. | nih.gov |
Hippo/YAP Pathway Involvement
The Hippo signaling pathway is an important regulator of organ size, cell proliferation, and apoptosis, with its primary downstream effector being the transcriptional co-activator Yes-associated protein (YAP). Recent evidence has strongly implicated DDR1 as a key regulator of this pathway, particularly in response to mechanical and chemical stimuli from the extracellular matrix. ahajournals.orgnih.gov
The use of DDR1-IN-1 has been instrumental in confirming this link. In a rat model of dry eye, treatment with DDR1-IN-1 prevented the activation of the Hippo/YAP pathway. nih.govresearchgate.net Specifically, the inhibitor prevented the translocation of YAP from the cytoplasm to the nucleus in corneal epithelial cells, thereby inhibiting its transcriptional activity. researchgate.net Further experiments showed that overexpressing or reactivating YAP counteracted the protective effects of DDR1-IN-1, confirming that the therapeutic effect was mediated through the Hippo/YAP pathway. nih.govresearchgate.net
Mechanistic studies in vascular smooth muscle cells have shown that DDR1 is required for YAP activation in response to collagen or matrix stiffness. ahajournals.org DDR1 physically interacts with and inactivates the core Hippo kinase LATS1, a negative regulator of YAP. ahajournals.orgnih.gov Knockdown of LATS1 was shown to hinder the inhibitory effect of DDR1-IN-1 on collagen-stimulated YAP nuclear translocation, further solidifying the DDR1-LATS1-YAP signaling axis as a target of DDR1-IN-1. ahajournals.org
Table 5: Research Findings on DDR1-IN-1 and the Hippo/YAP Pathway
| Cell/System Studied | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Rat Dry Eye Model / Human Corneal Epithelial Cells | DDR1-IN-1 prevented YAP activation and nuclear translocation. | The protective effects of DDR1-IN-1 were diminished by YAP overexpression, indicating pathway involvement. | nih.govresearchgate.netresearchgate.net |
| Vascular Smooth Muscle Cells | DDR1 is required for collagen/stiffness-induced YAP activation. | DDR1 interacts with and inactivates the Hippo kinase LATS1. Knockdown of LATS1 hindered the effect of DDR1-IN-1 on YAP. | ahajournals.orgnih.gov |
NF-κB Pathway Cross-talk
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, immunity, and cell survival. A substantial body of evidence demonstrates that DDR1 signaling activates the NF-κB pathway. nih.govnih.gov This activation is implicated in mediating chemoresistance in cancer cells and promoting inflammatory responses in immune cells like macrophages. frontiersin.orgtandfonline.com
For instance, DDR1 signaling can enhance the chemoresistance of breast cancer cells through the NF-κB-mediated expression of cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov Inhibition of NF-κB in this context was shown to abolish COX-2 activity and restore chemosensitivity. nih.gov In macrophages, the binding of collagen to DDR1 activates NF-κB, along with p38 and JNK, leading to the production of inflammatory mediators. tandfonline.com
While many studies focus on DDR1 in general rather than DDR1-IN-1 specifically, the direct role of DDR1 kinase activity in activating NF-κB implies that a selective inhibitor like DDR1-IN-1 would block this crosstalk. nih.govtandfonline.com By inhibiting the initial DDR1 autophosphorylation, DDR1-IN-1 is expected to prevent the downstream signaling events that lead to the activation of the IKK complex and subsequent NF-κB activation. nih.govfrontiersin.org
Table 6: Research Findings on DDR1 and the NF-κB Pathway
| Cell/System Studied | Role of DDR1 Signaling | Implication for DDR1-IN-1 | Reference |
|---|---|---|---|
| Breast Cancer Cells | Mediates chemoresistance via NF-κB and subsequent COX-2 expression. | Inhibition of DDR1 would be expected to increase chemosensitivity. | frontiersin.orgnih.govnih.gov |
| Mouse Macrophage Cell Line (J774A.1) | Activates NF-κB, leading to iNOS expression and NO synthesis. | Inhibition of DDR1 would be expected to suppress this inflammatory response. | tandfonline.com |
| General Cancer Models | DDR1 activation induces the IKK/NF-κB signaling pathway. | DDR1-IN-1 would block this activation. | nih.govtandfonline.com |
JAK/STAT Signaling Interplay
The discoidin domain receptor 1 (DDR1) is implicated in the regulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade for cellular growth, differentiation, and survival. mdpi.com Activation of DDR1 can lead to the regulation of downstream signaling, including the JAK/STAT pathway. mdpi.com For instance, in metastatic breast cancer cells, the interaction between DDR1 and Transmembrane 4 L Six Family Member 1 (TM4SF1) is dependent on collagen and controls the downstream JAK-STAT signaling pathway through Protein Kinase C Alpha (PKCa). nih.gov
Furthermore, in kidney epithelial cells, DDR1 activation recruits the phosphatase SHP-2, which in turn antagonizes the phosphorylation of STAT1 and STAT3 mediated by α2β1 integrin. scholaris.caresearchgate.net Research on cells with a deficiency in the TCA cycle enzyme fumarate (B1241708) hydratase (FH) has shown that loss of FH can lead to impairments in the JAK/STAT signaling pathway. biorxiv.org Given that DDR1-IN-1 is a potent inhibitor of DDR1 autophosphorylation, it is plausible that it modulates JAK/STAT signaling in contexts where this pathway is downstream of DDR1 activation. caymanchem.comnih.gov However, direct studies detailing the specific effects of DDR1-IN-1 on the JAK/STAT pathway are still emerging.
Cellular Responses to DDR1-IN-1 (hydrate) Treatment
Collagen-Induced DDR1 Activation Suppression
DDR1-IN-1 (hydrate) is a potent and selective inhibitor of DDR1 receptor tyrosine kinase. selleckchem.commedchemexpress.com Its primary mechanism of action involves binding to DDR1 and inhibiting its autophosphorylation, a critical step in its activation. caymanchem.comnih.gov This inhibitory effect is particularly significant in the context of collagen stimulation, as collagen is the natural ligand for DDR1. nih.govmdpi.com
Experimental findings have consistently demonstrated that DDR1-IN-1 effectively blocks collagen-induced DDR1 autophosphorylation in various cell lines. selleckchem.commedchemexpress.com For example, in U2OS osteosarcoma cells, DDR1-IN-1 inhibits basal DDR1 autophosphorylation and demonstrates even stronger inhibition of collagen-stimulated DDR1 autophosphorylation. selleckchem.com The potency of DDR1-IN-1 in cellular and cell-free assays has been quantified, highlighting its efficacy in suppressing DDR1 signaling.
| Parameter | Value | Assay Condition | Reference |
|---|---|---|---|
| IC50 (DDR1) | 105 nM | Cell-free assay | caymanchem.comselleckchem.commedchemexpress.com |
| IC50 (DDR2) | 413 nM | Cell-free assay | caymanchem.comselleckchem.commedchemexpress.com |
| EC50 | 86.76 nM - 87 nM | Collagen-induced DDR1 autophosphorylation in U2OS cells | caymanchem.commedchemexpress.com |
Cellular Proliferation Inhibition (e.g., in specific cancer cell lines)
The impact of DDR1-IN-1 on cellular proliferation appears to be context-dependent. Studies have shown that acute inhibition of DDR1 kinase activity by DDR1-IN-1 alone is often insufficient to inhibit the proliferation of certain cancer cell lines, particularly at concentrations below 10 μM. selleckchem.comnih.gov
However, a significant finding is the potentiation of anti-proliferative activity when DDR1-IN-1 is used in combination with other kinase inhibitors. A combinatorial screen revealed that inhibitors of the PI3K/mTOR pathway, such as GSK2126458, synergize with DDR1-IN-1 to enhance the inhibition of proliferation in colorectal cancer cell lines. caymanchem.comnih.govselleckchem.comnih.gov This suggests that dual targeting of DDR1 and PI3K/mTOR signaling pathways could be a more effective strategy for controlling cancer cell proliferation.
| Cell Line Type | DDR1-IN-1 Alone | DDR1-IN-1 in Combination | Combination Agent | Reference |
|---|---|---|---|---|
| Colorectal Cancer | Does not inhibit proliferation below 10 μM | Potentiates anti-proliferative activity | GSK2126458 (PI3K/mTOR inhibitor) | caymanchem.comnih.govselleckchem.comnih.gov |
| SNU-1040 Colorectal Cancer | - | Enhances anti-proliferation efficacy | GSK2126458 (PI3K/mTOR inhibitor) | medchemexpress.com |
Differentiation Processes Modulation (e.g., osteoblast, chondrocyte differentiation)
DDR1 signaling plays a crucial role in the differentiation of skeletal cells, and its inhibition by DDR1-IN-1 has been shown to modulate these processes. mdpi.comoup.com
In osteoblasts , DDR1 inhibition affects differentiation and mineralization. oup.com Treatment of primary osteoblasts with DDR1-IN-1 has been observed to decrease differentiation and mineralization. oup.com This is associated with alterations in key signaling pathways. Specifically, DDR1 inhibition has been shown to reduce the phosphorylation of p38 MAPK without affecting ERK phosphorylation. oup.comnih.gov Furthermore, DDR1-IN-1 treatment alters the expression of WNT signaling ligands in osteoblasts, with a significant downregulation of WNT5A, WNT5B, WNT11, and WNT16, and an upregulation of WNT3. oup.com
In chondrocytes , DDR1 is involved in differentiation and maturation by regulating transcription factors like Sox9 and Runx2. mdpi.comnih.gov Inhibition of DDR1 with DDR1-IN-1 impairs the Indian Hedgehog (IHH) signaling pathway and reduces the production of glycosaminoglycans (GAGs), essential components of the cartilage matrix. oup.com Similar to its effect in osteoblasts, DDR1-IN-1 treatment in chondrocytes leads to a decrease in p38 phosphorylation levels while ERK phosphorylation remains unchanged. oup.com It also significantly decreases the expression of WNT5A, WNT5B, and WNT16 ligands. oup.com
| Cell Type | Effect of DDR1-IN-1 | Affected Signaling Pathways/Molecules | Reference |
|---|---|---|---|
| Osteoblasts | Decreased differentiation and mineralization | - | oup.com |
| Reduced p38 phosphorylation (pERK unaffected) | p38 MAPK | oup.comnih.gov | |
| Altered WNT ligand expression (WNT5A, WNT5B, WNT11, WNT16 down; WNT3 up) | WNT signaling | oup.com | |
| Chondrocytes | Decreased GAG production | - | oup.com |
| Reduced p38 phosphorylation (pERK unaffected) | p38 MAPK, IHH signaling | oup.com | |
| Decreased WNT ligand expression (WNT5A, WNT5B, WNT16 down) | WNT signaling | oup.com |
Cell Motility and Invasion Regulation
DDR1 is a key regulator of cellular processes such as adhesion, migration, and invasion. nih.govmdpi.com The inhibition of DDR1 by compounds like DDR1-IN-1 can therefore modulate cell motility and invasive potential.
DDR1 expression has been shown to inhibit cell spreading on collagen while promoting cell migration. nih.gov This is mediated through an association with non-muscle myosin IIA. nih.gov Furthermore, DDR1 is required for the formation of linear invadosomes, which are actin-rich structures involved in extracellular matrix degradation and cell invasion, particularly in a collagen-rich environment. researchgate.netrupress.orgnih.gov The formation of these structures is dependent on the activation of the RhoGTPase Cdc42, a process that is controlled by DDR1. rupress.orgnih.gov Depletion of DDR1 has been shown to block cell invasion in collagen gels. rupress.orgnih.gov While the kinase activity of DDR1 may not be required for the formation of linear invadosomes, the receptor itself is essential. researchgate.netnih.gov Given that DDR1-IN-1 targets DDR1, it is expected to interfere with these motility and invasion processes.
Autophagy Regulation
Recent studies have highlighted a role for DDR1-IN-1 in the regulation of autophagy, a cellular process of degradation and recycling of cellular components. In malignant peripheral nerve sheath tumor (MPNST) cells, treatment with DDR1-IN-1 induces robust cell death by activating both autophagy and necroptosis signaling pathways. nih.gov
Specifically, DDR1-IN-1 treatment leads to an accumulation of LC3B-II, a key marker of autophagy, and an increase in the number of autolysosomes in MPNST cells. nih.gov Interestingly, the induction of this autophagic process appears to be dependent on the activation of necroptosis, as inhibitors of necroptosis reduce the number of DDR1-IN-1-induced autolysosomes. nih.gov This suggests a crosstalk between these two cell death pathways upon DDR1 inhibition in this cancer type. The pro- or anti-autophagic effects of DDR1 inhibition can be context-dependent, as other studies have shown that blocking DDR1 signaling can inhibit collagen-induced autophagy in pancreatic cancer. nih.gov
Ferroptosis Modulation
DDR1-IN-1 (hydrate) has been identified as a significant modulator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Research indicates that the role of DDR1 inhibition in ferroptosis is context-dependent, capable of both promoting and protecting against this process in different cell types and disease models.
In the context of ocular surface disorders, DDR1-IN-1 has demonstrated a protective role. A study on human corneal epithelial cells (HCECs) subjected to hyperosmotic stress, a condition mimicking dry eye disease, found that DDR1 expression was significantly upregulated. researchgate.netnih.gov Treatment with DDR1-IN-1 was shown to protect these cells from ferroptosis. researchgate.netnih.gov The underlying mechanism involves the Hippo/YAP signaling pathway. DDR1-IN-1 treatment suppressed the expression of key ferroptosis markers, most notably Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). researchgate.netnih.govresearchgate.net The protective effects of DDR1-IN-1 were diminished when Yes-associated protein (YAP) was overexpressed or reactivated, indicating that DDR1-IN-1 exerts its anti-ferroptotic effects by modulating the YAP/ACSL4 axis. researchgate.netnih.govresearchgate.net Specifically, DDR1-IN-1 treatment led to a significant reduction in lipid hydroperoxide (LPO) levels in HCECs. researchgate.netresearchgate.net
Conversely, in certain cancer types, inhibition of DDR1 signaling has been shown to promote ferroptosis, suggesting a pro-survival role for DDR1 in these contexts. In bladder cancer, for instance, DDR1 expression was found to inhibit ferroptosis. nih.govx-mol.netresearcher.lifenih.gov Mechanistic studies revealed that DDR1 negatively regulates the expression of Homeobox A6 (HOXA6). nih.govx-mol.netresearcher.lifenih.gov By targeting HOXA6, DDR1 overexpression led to decreased levels of malondialdehyde (MDA) and Fe2+ and increased expression of glutathione (B108866) (GSH), glutathione peroxidase 4 (GPX4), and solute carrier family 7 member 11 (SLC7A11), ultimately suppressing ferroptosis and promoting bladder cancer progression. nih.govx-mol.netresearcher.lifenih.gov
Similarly, in non-small cell lung cancer (NSCLC), particularly in cells with acquired resistance to gefitinib, inhibition of DDR1 has been shown to promote ferroptosis. dntb.gov.uanih.gov A novel DDR1 inhibitor, Yfq07, was found to induce ferroptosis in gefitinib-resistant NSCLC cells. nih.gov The mechanism involves the DDR1-miR-3648-SOCS2 signaling pathway. nih.gov Inhibition of DDR1 downregulates miR-3648, which in turn upregulates its target, Suppressor of Cytokine Signaling 2 (SOCS2). nih.gov Elevated SOCS2 then triggers the inhibition of the xCT-GPX4 pathway, a key axis in the defense against ferroptosis, thereby inducing ferroptotic cell death and overcoming drug resistance. nih.gov These findings highlight the potential of targeting DDR1 to induce ferroptosis as a therapeutic strategy in specific cancers. dntb.gov.uaoaes.ccfrontiersin.orgresearchgate.net
In Vitro Cellular Models for DDR1-IN-1 (hydrate) Research
Osteosarcoma Cell Lines (e.g., U2OS)
The human osteosarcoma cell line U2OS has been instrumental in characterizing the inhibitory activity of DDR1-IN-1. In these cells, which can be induced to overexpress DDR1, DDR1-IN-1 effectively blocks the autophosphorylation of DDR1 at tyrosine residue 513 (pY513) that is induced by collagen. acs.orgmedchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.iemedchemexpress.com This inhibitory effect is potent, with a reported half-maximal effective concentration (EC50) of 86.76 nM. medchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.iemedchemexpress.comselleckchem.comtargetmol.com Interestingly, the inhibition of DDR1 autophosphorylation by DDR1-IN-1 was found to be more pronounced in the absence of collagen stimulation. acs.orgselleckchem.com
Studies in U2OS cells have also been crucial for understanding the selectivity and binding mode of DDR1-IN-1. For example, the G707A mutation in the DDR1 kinase domain was shown to rescue the inhibitory effect of DDR1-IN-1, providing insights into its specific binding interactions. acs.org Furthermore, combinatorial screening in cancer cell lines, including U2OS, revealed that DDR1-IN-1 can act synergistically with inhibitors of the PI3K/mTOR pathway, such as GSK2126458, to inhibit cell growth, an effect not observed when DDR1-IN-1 is used as a single agent at concentrations below 10 μM. acs.orgselleckchem.com Research has also shown that silencing DDR1 in U2OS cells leads to reduced activation of AKT and STAT3 signaling, resulting in decreased cell proliferation, migration, and invasion. spandidos-publications.com
| Cell Line | Assay | Key Finding | Reported Value |
| U2OS | DDR1 Autophosphorylation | Inhibition of collagen-induced pY513 | EC50: 86.76 nM medchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.iemedchemexpress.comselleckchem.comtargetmol.com |
| U2OS | DDR1 Kinase Activity | Inhibition of DDR1 | IC50: 105 nM medchemexpress.comglpbio.comselleckchem.com |
| U2OS | DDR2 Kinase Activity | Inhibition of DDR2 | IC50: 413 nM medchemexpress.comglpbio.comselleckchem.com |
| U2OS | Combination Treatment | Enhanced anti-proliferative effect with GSK2126458 | - |
Colorectal Cancer Cell Lines (e.g., SNU-1040)
The colorectal cancer cell line SNU-1040 has been utilized to investigate the anti-proliferative effects of DDR1-IN-1, particularly in combination with other targeted therapies. In SNU-1040 cells, treatment with DDR1-IN-1 alone has a modest effect on cell proliferation. sigmaaldrich.comscientificlabs.ie However, when combined with the PI3K/mTOR inhibitor GSK2126458, DDR1-IN-1 significantly enhances the anti-proliferative efficacy. medchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.ie A study demonstrated that a combination of 250 nM DDR1-IN-1 and 82.5 nM GSK2126458 for 48 hours reduced cell proliferation to 50% of the control, a greater effect than either compound alone (123% for DDR1-IN-1 and 70% for GSK2126458, relative to control). sigmaaldrich.comscientificlabs.ie This synergistic interaction highlights the potential of dual DDR1 and PI3K/mTOR pathway inhibition in colorectal cancer. medchemexpress.comglpbio.commedchemexpress.comchemsrc.com
| Cell Line | Treatment | Effect |
| SNU-1040 | 250 nM DDR1-IN-1 (48h) | 123% of control proliferation sigmaaldrich.comscientificlabs.ie |
| SNU-1040 | 82.5 nM GSK2126458 (48h) | 70% of control proliferation sigmaaldrich.comscientificlabs.ie |
| SNU-1040 | 250 nM DDR1-IN-1 + 82.5 nM GSK2126458 (48h) | 50% of control proliferation sigmaaldrich.comscientificlabs.ie |
Primary Human Chondrocytes and Osteoblasts
Primary human chondrocytes and osteoblasts have served as critical models for elucidating the role of DDR1 in skeletal biology and the effects of its inhibition by DDR1-IN-1. oup.com In primary human chondrocytes, DDR1-IN-1 treatment has been shown to impact differentiation and signaling pathways crucial for cartilage homeostasis. oup.com Specifically, incubation with DDR1-IN-1 at concentrations of 0.1 and 1 μM led to a decrease in the phosphorylation of p38 MAPK, without affecting ERK phosphorylation. oup.com This was associated with a reduction in glycosaminoglycan (GAG) production, a key component of the cartilage matrix. oup.com Furthermore, DDR1-IN-1 treatment at 1 μM significantly decreased the mRNA expression of noncanonical WNT signaling ligands WNT5A, WNT5B, and WNT16, and impaired the Indian Hedgehog (IHH) signaling pathway. oup.com
In primary human osteoblasts, DDR1-IN-1 was found to inhibit key processes in bone formation. oup.com Treatment with 0.1 and 1 μM of the inhibitor resulted in decreased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, and a significant reduction in mineralization after 16 days of culture. oup.com These functional effects were accompanied by the downregulation of several osteogenic marker genes. oup.com These findings in primary cells, consistent with observations in knockout mouse models, underscore the essential role of DDR1 in skeletal development and suggest that its inhibition can profoundly affect bone and cartilage cell function. oup.commdpi.comresearchgate.netnih.govnih.govfrontiersin.orgoup.com
| Cell Type | Treatment (DDR1-IN-1) | Observed Effect |
| Primary Human Chondrocytes | 0.1 - 1 μM | Decreased p38 phosphorylation oup.com |
| 1 μM | Decreased GAG production oup.com | |
| 1 μM | Decreased mRNA expression of WNT5A, WNT5B, WNT16 oup.com | |
| - | Impaired IHH signaling pathway oup.com | |
| Primary Human Osteoblasts | 0.1 - 1 μM | Decreased ALP activity oup.com |
| 0.1 - 1 μM | Decreased mineralization oup.com | |
| - | Downregulation of osteogenic markers oup.com |
Human Rheumatoid Synovial Fibroblasts (RASF)
Human rheumatoid synovial fibroblasts (RASF) have been used as a cell model to study the effects of DDR1-IN-1 in the context of inflammatory joint diseases like rheumatoid arthritis. In these cells, DDR1-IN-1 has been shown to inhibit the activation of matrix metalloproteinase-1 (MT1-MMP), a key enzyme involved in tissue remodeling and degradation in the arthritic joint. medchemexpress.comglpbio.com This inhibition of DDR2-mediated MT1-MMP activation occurs upon stimulation with collagen and is achieved with an IC50 value of less than 2.5 μM. medchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.iemedchemexpress.com This finding suggests that by blocking DDR-mediated signaling, DDR1-IN-1 can interfere with pathological processes driven by synovial fibroblasts in rheumatoid arthritis.
| Cell Line | Target | Effect | Reported Value |
| RASF | DDR2-mediated MT1-MMP activation | Inhibition upon collagen stimulation | IC50 < 2.5 μM medchemexpress.comglpbio.comsigmaaldrich.comscientificlabs.iemedchemexpress.com |
Human Corneal Epithelial Cells (HCECs)
Immortalized human corneal epithelial cells (HCECs) have been a key in vitro model for investigating the role of DDR1-IN-1 in protecting against cellular stress, particularly ferroptosis relevant to dry eye disease. researchgate.netnih.gov When HCECs are exposed to hyperosmotic stress (HS) to mimic the conditions of dry eye, there is a significant upregulation of DDR1 expression. researchgate.netnih.govresearchgate.net Treatment with DDR1-IN-1 has been demonstrated to protect these cells from HS-induced ferroptosis. researchgate.netnih.govresearchgate.net
Mechanistically, DDR1-IN-1 treatment (at 3 μM) attenuates the phosphorylation of DDR1 in HS-stimulated HCECs. researchgate.netresearchgate.net This leads to a decrease in lipid peroxidation and a suppression of the ferroptosis marker ACSL4. researchgate.netresearchgate.netresearchgate.net Cell viability assays showed that DDR1-IN-1 treatment dose-dependently improved the viability of HCECs under hyperosmotic stress. researchgate.netresearchgate.net These studies in HCECs have highlighted a novel protective mechanism of DDR1-IN-1 against ferroptosis through the modulation of the Hippo/YAP-ACSL4 signaling pathway, suggesting its potential as a therapeutic agent for ocular surface diseases. researchgate.netnih.govresearchgate.netresearchgate.netsemanticscholar.orgbohrium.com
| Cell Line | Condition | Treatment (DDR1-IN-1) | Key Finding |
| HCECs | Hyperosmotic Stress (HS) | Varying doses | Increased cell viability researchgate.netresearchgate.net |
| HCECs | Hyperosmotic Stress (HS) | 3 μM | Attenuated p-DDR1 levels researchgate.netresearchgate.net |
| HCECs | Hyperosmotic Stress (HS) | - | Suppressed expression of ACSL4 researchgate.netresearchgate.net |
| HCECs | Hyperosmotic Stress (HS) | - | Reduced lipid peroxidation researchgate.netresearchgate.net |
Bladder Cancer Cell Lines (e.g., TCCSUP, T24)
The Discoidin Domain Receptor 1 (DDR1) has been identified as a key player in the progression of bladder cancer. nih.govnih.gove-century.us Studies have shown that DDR1 expression is significantly higher in bladder cancer tissues compared to normal tissues, and this high expression is correlated with a poor prognosis for patients. e-century.us The role of DDR1 in promoting the aggressiveness of bladder cancer cells has been investigated using various bladder cancer cell lines, including TCCSUP and T24. nih.gove-century.us
In vitro studies have demonstrated that overexpression of DDR1 in bladder cancer cells enhances their invasive capabilities. e-century.usnih.gov Conversely, depletion of DDR1 has been shown to inhibit cell invasion. e-century.us For instance, in RT4 bladder cancer cells, DDR1 overexpression led to increased cell invasion in a scratch wound healing assay and a transwell cell invasion assay. e-century.usresearchgate.net This effect is thought to be mediated, at least in part, by the upregulation of ZEB1 and Slug, two key proteins involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. e-century.us Another study pointed to the involvement of the COL4A1/DDR1/MMP-2 signaling axis in DDR1-mediated cell migration and invasion. nih.gov
Interestingly, research has also explored the connection between DDR1 and ferroptosis, a form of programmed cell death dependent on iron. In bladder cancer, ferroptosis-sensitive (TCCSUP) and ferroptosis-resistant (T24) cell lines have been identified. nih.govresearchgate.net The ferroptosis inducer erastin (B1684096) was found to inhibit the expression of DDR1 in the sensitive TCCSUP cells in a concentration-dependent manner, but not in the resistant T24 cells. nih.govresearchgate.net Overexpression of DDR1 in TCCSUP cells increased their viability when treated with erastin, suggesting that DDR1 inhibits ferroptosis. nih.gov Mechanistically, DDR1 overexpression was found to reverse the erastin-induced decreases in glutathione (GSH), glutathione peroxidase 4 (GPX4), and solute carrier family 7 member 11 (SLC7A11), while also reversing the increases in malondialdehyde (MDA), Fe2+, and acyl-CoA synthetase long-chain family member 4 (ACSL4). nih.govresearchgate.net These findings suggest that DDR1 promotes bladder cancer progression by inhibiting ferroptosis, and this effect is mediated through the regulation of homeobox A6 (HOXA6). nih.govnih.govresearchgate.net
Furthermore, the specific isoform DDR1a has been implicated in promoting bladder cancer invasion and metastasis through the ZEB1/COL4 axis. biolifesas.org In T24 cells, which show higher expression of DDR1a compared to non-malignant urothelial cells, inhibition of DDR1 led to a significant decrease in the expression of COL4, MMP2, E-cadherin, Slug, and ZEB1. biolifesas.org
It is important to note that while the multitargeted inhibitor DDR1-IN-2 showed antiproliferative effects on various cancer cell lines, the more selective DDR1-IN-1 did not inhibit proliferation at concentrations below 10 μM in the cell lines tested in one study. nih.gov However, combinatorial screening revealed that inhibitors of PI3K and mTOR could potentiate the antiproliferative activity of DDR1-IN-1 in colorectal cancer cell lines, suggesting a potential for combination therapies. nih.gov
Table 1: Effects of DDR1 Modulation in Bladder Cancer Cell Lines
| Cell Line | Experimental Condition | Key Findings | Reference(s) |
| TCCSUP | Erastin Treatment | Decreased DDR1 mRNA and protein expression. | nih.govresearchgate.net |
| TCCSUP | DDR1 Overexpression + Erastin | Increased cell viability; restored GSH levels; decreased MDA and Fe2+ levels. | nih.gov |
| T24 | Erastin Treatment | No significant change in DDR1 expression. | nih.gov |
| T24 | DDR1 Knockdown + Erastin | Decreased GSH levels; increased MDA and Fe2+ levels. | nih.gov |
| RT4 | DDR1 Overexpression | Increased cell invasion and migration; increased ZEB1 and Slug levels. | e-century.us |
| RT4 | DDR1 Depletion | Decreased cell invasion. | e-century.us |
| T24 | DDR1 Inhibition | Decreased expression of COL4, MMP2, E-cadherin, Slug, and ZEB1. | biolifesas.org |
| TCCSUP and T24 | Chronic exposure to cancer EVs | Induced tumorigenic transformation in non-tumorigenic urothelial cells. | nih.gov |
Hepatocyte Cell Lines (e.g., AML12)
In the context of liver health, Discoidin Domain Receptor 1 (DDR1) has been implicated in the progression of liver fibrosis. nih.govresearchgate.netwindows.net Studies utilizing hepatocyte cell lines, such as the mouse hepatocyte cell line AML12, have provided insights into the molecular mechanisms involving DDR1.
A key finding is that type I collagen, a major component of the fibrotic liver, stimulates the shedding of the N-terminal domain of DDR1 in hepatocytes. nih.govresearchgate.netwindows.net In AML12 cells, stimulation with type I collagen led to a time-dependent increase in DDR1 shedding. nih.govresearchgate.net This phenomenon was also observed in the human liver cell line HL-7702. nih.govresearchgate.netwindows.net These results confirm that collagen-induced DDR1 shedding is a conserved process in normal liver cell lines. nih.gov
The shedding of the N-terminal DDR1 is significant as it has been proposed as a potential diagnostic marker for the severity of liver fibrosis. nih.govresearchgate.netwindows.net Research has shown that in mouse models of liver fibrosis, the increase in type I collagen deposition is concurrent with an increase in serum levels of N-terminal DDR1. nih.govwindows.net This suggests that the shedding process observed in cell lines like AML12 reflects a physiological process that occurs during the development of liver fibrosis in vivo.
Table 2: Effect of Collagen I on DDR1 Shedding in Hepatocyte Cell Lines
| Cell Line | Treatment | Observation | Reference(s) |
| AML12 | Type I Collagen (50 µg/mL) | Time-dependent increase in N-terminal DDR1 shedding. | nih.govresearchgate.net |
| HL-7702 | Type I Collagen (50 µg/mL) | Time- and dosage-dependent increase in N-terminal DDR1 shedding. | nih.govresearchgate.netwindows.net |
Oligodendrocyte Lineage Progression Models (e.g., HOG16 cells)
Discoidin Domain Receptor 1 (DDR1) is highly expressed in oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), and is implicated in both developmental myelination and remyelination after injury. nih.govnih.govsdbonline.orgnih.gov The human oligodendroglial cell line HOG16 has been utilized as a model to investigate the role of DDR1 in oligodendrocyte differentiation and function. nih.govnih.govresearchgate.netmdpi.com
Studies using HOG16 cells have demonstrated that collagen IV, a ligand for DDR1, can induce the phosphorylation of DDR1. nih.govresearchgate.netmdpi.com This phosphorylation occurs with slow and sustained kinetics, indicating a specific signaling activation in response to the extracellular matrix component. nih.govresearchgate.netmdpi.com Interestingly, DDR1 appears to be constitutively phosphorylated in HOG16 cells even in the absence of differentiation reagents, and this phosphorylation is enhanced by the presence of fetal bovine serum (FBS). nih.gov
The inhibitor DDR1-IN-1 has been used to probe the functional consequences of DDR1 signaling in these cells. Treatment with DDR1-IN-1 was shown to decrease the total Y792 phosphorylation level of DDR1 by 20% at all time points measured after collagen IV stimulation. researchgate.net This demonstrates the efficacy of DDR1-IN-1 in attenuating DDR1 signaling in oligodendroglial cells.
Furthermore, the differentiation of HOG16 cells is associated with an increase in the mRNA expression of DDR1, alongside myelin proteins such as myelin basic protein (MBP) and myelin-associated oligodendrocyte basic protein (MOBP). nih.gov This suggests that DDR1 expression is upregulated as oligodendrocytes mature and activate their myelinating machinery. nih.gov In primary oligodendrocyte cultures derived from neural stem cells, the addition of collagen IV was found to accelerate the branching of oligodendrocytes, a crucial step in the process of myelination. nih.govresearchgate.net While DDR1-IN-1's direct effect on this branching was not explicitly detailed in the provided context, its ability to inhibit DDR1 phosphorylation suggests it would likely modulate this process.
Table 3: Effects of DDR1-IN-1 on DDR1 Signaling in HOG16 Cells
| Cell Line | Treatment | Key Finding | Reference(s) |
| HOG16 | Collagen IV + DDR1-IN-1 (5 µM) | Decreased the total DDR1 Y792 phosphorylation level by 20%. | researchgate.net |
Preclinical Research Applications of Ddr1 in 1 Hydrate in Disease Models
Oncology Research Applications
The discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, has emerged as a significant target in oncology research. cusabio.comresearchgate.net Its involvement in tumor progression, including proliferation, migration, and therapy resistance, has spurred the investigation of inhibitors like DDR1-IN-1. cusabio.comamegroups.org Preclinical studies across various cancer models have demonstrated the potential of this compound in disrupting cancer cell processes.
Colorectal Cancer Models (e.g., combinatorial approaches)
In colorectal cancer (CRC) research, DDR1-IN-1 has been utilized to probe the role of DDR1 in tumor progression. Studies have shown that DDR1 is involved in the invasion phenotype of CRC cells. mdpi.com The use of DDR1-IN-1 in CRC cell lines resulted in a significant inhibition of cell invasiveness. mdpi.com
A key finding in preclinical CRC models is the enhanced anti-proliferative effect of DDR1-IN-1 when used in combination with other inhibitors. acs.orgnih.gov A combinatorial screen revealed that inhibitors of PI3K and mTOR, such as GSK2126458, potentiate the anti-proliferative activity of DDR1-IN-1. acs.org This suggests that targeting DDR1 alone may not be sufficient to halt cell proliferation and that a combinatorial therapeutic approach could be more effective. acs.org Research has also indicated that DDR1 can mediate matrix-mediated drug resistance (MMDR) in CRC, and targeting it could help overcome this resistance. researchgate.net
Table 1: Preclinical Studies of DDR1-IN-1 in Colorectal Cancer Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Colorectal Cancer Cell Lines | Inhibition of DDR1 with DDR1-IN-1 significantly reduced cell invasion. | mdpi.com |
| Colorectal Cancer Cell Lines | Combinatorial screening showed that PI3K and mTOR inhibitors enhance the anti-proliferative effects of DDR1-IN-1. | acs.orgnih.gov |
| Colorectal Cancer Models | DDR1 is implicated in matrix-mediated drug resistance (MMDR). | researchgate.net |
Melanoma Models
DDR1 expression is correlated with poor prognosis in melanoma and is implicated in tumor cell proliferation, migration, invasion, and survival. frontiersin.orgresearchgate.net The pan-DDR inhibitor, DDR1-IN-1, which shows higher selectivity for DDR1 over DDR2, has been investigated in this context. frontiersin.orgresearchgate.net
In preclinical studies using BRAF-mutated human melanoma xenograft models, DDR1-IN-1 demonstrated the ability to decrease tumor growth. frontiersin.orgresearchgate.net This effect was also observed in in vitro and ex vivo assays, where the inhibitor significantly inhibited melanoma cell proliferation. researchgate.net Furthermore, research has explored the role of DDR1 and DDR2 in matrix-mediated drug resistance to BRAF inhibitors. biorxiv.orgnih.govembopress.org Pharmacological inhibition of DDR1/2 was found to overcome this resistance, suggesting a combination therapy approach could be beneficial. biorxiv.orgembopress.org Specifically, combining a DDR inhibitor like imatinib (B729) with a BRAF inhibitor enhanced the therapeutic efficacy, delayed tumor relapse, and counteracted drug-induced collagen remodeling in xenograft models. biorxiv.orgnih.govembopress.org
Table 2: Preclinical Studies of DDR1-IN-1 in Melanoma Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| BRAF-mutated Human Melanoma Xenograft Models | DDR1-IN-1 decreased tumor growth. | frontiersin.orgresearchgate.net |
| Melanoma Cell Lines (in vitro) | DDR1-IN-1 significantly inhibited melanoma cell proliferation. | researchgate.net |
| Melanoma Xenograft Models | Combination of a DDR inhibitor (imatinib) with a BRAF inhibitor enhanced efficacy and delayed relapse. | biorxiv.orgnih.govembopress.org |
Bladder Cancer Progression and Ferroptosis Inhibition
DDR1 has been identified as a promoter of bladder cancer progression. nih.govresearcher.life Overexpression of DDR1 is associated with aggressive tumor phenotypes in vitro and in vivo. e-century.us Mechanistically, DDR1 has been shown to promote bladder cancer cell invasion by increasing the levels of ZEB1 and Slug. e-century.us
A significant finding in bladder cancer research is the role of DDR1 in inhibiting ferroptosis, a form of iron-dependent programmed cell death. nih.govresearcher.lifenih.gov Studies have shown that DDR1 overexpression inhibits ferroptosis in bladder cancer cells, while its knockdown promotes it. nih.gov The ferroptosis inducer erastin (B1684096) was found to decrease DDR1 expression in ferroptosis-sensitive bladder cancer cells. nih.govresearchgate.net Further investigation revealed that DDR1 inhibits ferroptosis by regulating the expression of HOXA6. nih.govresearcher.lifenih.gov This pathway involves the modulation of glutathione (B108866) levels, glutathione peroxidase 4, and other key regulators of ferroptosis. nih.govresearcher.liferesearchgate.net These findings suggest that targeting the DDR1/HOXA6 axis could be a potential therapeutic strategy for bladder cancer by promoting ferroptosis. nih.govresearcher.lifenih.gov
Table 3: Preclinical Studies of DDR1-IN-1 in Bladder Cancer Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Bladder Cancer Cell Lines (in vitro) | DDR1 overexpression promotes aggressive phenotypes; DDR1 knockdown inhibits them. | e-century.us |
| Bladder Cancer Cell Lines (in vitro) and Xenograft Models (in vivo) | DDR1 promotes bladder cancer progression by inhibiting ferroptosis through the HOXA6 pathway. | nih.govresearcher.lifenih.gov |
| Ferroptosis-sensitive Bladder Cancer Cells | The ferroptosis inducer erastin decreases DDR1 expression. | nih.govresearchgate.net |
Glioblastoma Therapy Sensitivity Studies
Glioblastoma (GBM) is a highly aggressive brain tumor known for its resistance to therapy. qucosa.denih.gov DDR1 has been identified as a critical regulator of GBM cell survival, invasion, and therapy resistance. qucosa.denih.govtandfonline.com High co-expression of DDR1 with GBM stem cell markers is associated with poor patient outcomes. qucosa.denih.govtandfonline.com
Pharmacological inhibition of DDR1 using DDR1-IN-1 has shown promise in sensitizing GBM cells to conventional treatments. qucosa.de In GBM models, combining DDR1 inhibition with radiochemotherapy (temozolomide) enhanced treatment sensitivity and prolonged survival compared to the standard therapy alone. qucosa.denih.gov Mechanistically, DDR1 inhibition was found to impair the pro-survival Akt/mTOR signaling pathway and induce autophagy. qucosa.denih.govtandfonline.com DDR1 associates with a 14-3-3/Beclin-1/Akt1 protein complex, which links it to the Akt-mTOR axis and modulates autophagy-associated therapy sensitivity. qucosa.denih.govnih.govtandfonline.com Furthermore, co-targeting DDR1 and integrin αVβ3 has been shown to increase radiosensitivity and impair DNA double-strand break repair in GBM cells. researchgate.net
Table 4: Preclinical Studies of DDR1-IN-1 in Glioblastoma Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| GBM Cell Lines, Stem-like Cell Cultures, and Orthotopic Mouse Models | DDR1 inhibition enhances sensitivity to radiochemotherapy with temozolomide (B1682018) and prolongs survival. | qucosa.denih.gov |
| GBM Models | DDR1 inhibition impairs Akt/mTOR signaling and induces autophagy, contributing to therapy sensitization. | qucosa.denih.govtandfonline.com |
| GBM Cell Cultures | Co-inhibition of DDR1 and integrin αVβ3 reduces clonogenicity and increases radiosensitivity. | researchgate.net |
Lung Cancer Research (e.g., NSCLC)
DDR1 is frequently overexpressed in non-small cell lung cancer (NSCLC) and its expression has been linked to poor prognosis and lymph node metastasis. acs.orgmdpi.com It plays a role in tumor progression, including migration and invasion. researchgate.netmdpi.com
Preclinical studies have investigated the impact of DDR1 inhibition in lung adenocarcinoma models. Interestingly, in an immunocompetent mouse model of KRAS/p53-driven lung adenocarcinoma, pharmacological inhibition and knockout of DDR1 led to an increased tumor burden. mdpi.com This was associated with a decrease in CD8+ cytotoxic T-cell infiltration and an increase in CD4+ helper and regulatory T-cells, suggesting that DDR1 inhibition might, under certain conditions, create a pro-tumorigenic microenvironment. mdpi.com This highlights the complex role of DDR1 in the tumor microenvironment and the need for further investigation into its effects on immune modulation. mdpi.com
Table 5: Preclinical Studies of DDR1-IN-1 in Lung Cancer Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Immunocompetent Mouse Model of Lung Adenocarcinoma | Pharmacological inhibition and knockout of DDR1 increased tumor burden. | mdpi.com |
| Immunocompetent Mouse Model of Lung Adenocarcinoma | DDR1 inhibition altered T-cell infiltration, decreasing CD8+ T-cells and increasing CD4+ helper and regulatory T-cells. | mdpi.com |
Hepatocellular Carcinoma (HCC) Models
In hepatocellular carcinoma (HCC), DDR1 expression has been linked to tumor progression and chemoresistance. mdpi.com Upregulation of DDR1 has been correlated with resistance to the multi-kinase inhibitor sorafenib (B1663141). nih.gov
Studies have shown that DDR1 protein expression is higher in HCC compared to several other cancer types. nih.gov At a single-cell level, DDR1 is primarily expressed in epithelial cells. nih.gov The investigation into DDR1's role in HCC has revealed its involvement in promoting cell proliferation and survival. mdpi.com Mechanistically, DDR1 can interact with SLC1A5 to prevent its degradation, thereby influencing the mTORC1 pathway and promoting HCC proliferation. mdpi.com Given the association between DDR1 and sorafenib resistance, targeting DDR1 is being explored as a potential strategy to overcome drug resistance in HCC. mdpi.comnih.gov
Table 6: Preclinical Studies of DDR1-IN-1 in Hepatocellular Carcinoma Models
| Model System | Key Findings | Reference(s) |
|---|---|---|
| Patient Cohort Analysis | Upregulation of DDR1 correlates with sorafenib resistance. | nih.gov |
| HCC Models | DDR1 promotes HCC proliferation through interaction with SLC1A5 and influencing the mTORC1 pathway. | mdpi.com |
Breast and Ovarian Cancer Contexts
The dysregulation of DDR1 has been implicated in the progression of several cancers, including breast and ovarian cancer. mdpi.commdpi.com Preclinical studies utilizing DDR1 inhibitors have provided insights into the receptor's role in these malignancies.
In the context of breast cancer, research has shown that DDR1 expression can influence tumor growth and the tumor microenvironment. One study demonstrated that DDR1 is frequently upregulated in patients with breast cancer and that its inhibition can suppress tumor growth by modulating cytotoxic T lymphocytes (CTLs). spandidos-publications.com Specifically, using a specific extracellular domain neutralizing antibody to inhibit DDR1 led to decreased breast cancer growth and increased infiltration of CTLs into the tumor in vivo. spandidos-publications.com In luminal breast carcinoma cell lines such as MCF-7 and ZR-75-1, pharmacological inhibition of DDR1 has been shown to prevent the induction of a BIK-dependent apoptotic process when cultured in a 3D collagen I matrix. frontiersin.org This suggests that in certain contexts, DDR1 can have a pro-apoptotic function, and its inhibition can impact cell survival. frontiersin.org Another study highlighted that in triple-negative breast cancer (TNBC) cell lines, the DDR1 inhibitor 7rh, which is structurally similar to DDR1-IN-1, can induce cell cycle arrest. researchgate.net Furthermore, in MDA-MB-231 breast cancer cells, which have a mutated p53, inhibition of DDR1 with 7rh led to an upregulation of pERK1/2, suggesting a potential escape mechanism. mdpi.com
Regarding ovarian cancer, high expression of DDR1 has been correlated with poor disease-free survival. researchgate.net While specific studies using DDR1-IN-1 (hydrate) in ovarian cancer models are not extensively detailed in the provided results, the known role of DDR1 in promoting cancer cell migration and invasion suggests that its inhibition would be a viable research avenue. mdpi.com The established link between DDR1 and chemoresistance in breast and ovarian cancer further underscores the importance of investigating DDR1 inhibitors in these contexts. mdpi.com
Table 1: Effects of DDR1 Inhibition in Preclinical Breast Cancer Models
| Model System | DDR1 Inhibitor Used | Key Findings | Reference(s) |
|---|---|---|---|
| Murine breast cancer cell lines (4T1, EMT6) | Specific extracellular domain neutralizing antibody | Decreased tumor growth, increased CTL tumor infiltration in vivo. | spandidos-publications.com |
| Luminal breast carcinoma cell lines (MCF-7, ZR-75-1) in 3D collagen I | Pharmacological inhibitors | Prevention of BIK-dependent apoptosis. | frontiersin.org |
| Triple-negative breast cancer (TNBC) cell lines | 7rh | Induction of cell cycle arrest. | researchgate.net |
| MDA-MB-231 breast cancer cells | 7rh | Upregulation of pERK1/2, suggesting a signaling escape mechanism. | mdpi.com |
Fibrotic Disease Research Models
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), often involve the upregulation of DDR1. mdpi.com Consequently, DDR1 inhibitors are being actively investigated in various preclinical models of fibrosis.
In the context of pulmonary fibrosis, particularly in the widely used bleomycin-induced mouse model, the role of DDR1 is well-documented. Studies have shown that DDR1-deficient mice are resistant to bleomycin-induced lung fibrosis. researchgate.netnih.gov Pharmacological inhibition of DDR1 has also demonstrated significant therapeutic potential. For instance, in a bleomycin-induced idiopathic pulmonary fibrosis (IPF) mouse model, specific DDR1 inhibitors were found to dramatically alleviate disease symptoms. researchgate.net These inhibitors were shown to exert anti-inflammatory and anti-fibrotic effects. researchgate.net Further investigation revealed that DDR1 activation in macrophages exacerbates IPF inflammation through inflammasome signaling and M1/M2 polarization. researchgate.net Another study reported that a selective DDR1 inhibitor, 7ae, exhibited promising in vivo anti-inflammatory effects in a lipopolysaccharide (LPS)-induced mouse acute lung injury (ALI) model. acs.org This compound dose-dependently inhibited the phosphorylation of DDR1 and the downstream p38 protein in primary human lung fibroblasts. acs.org Research has also shown that DDR1 contributes to the survival of lung fibroblasts in IPF, and that stimulation with collagen prevents FasL-induced apoptosis, an effect that is abolished by DDR1 suppression. nih.gov
DDR1 is implicated in the pathogenesis of liver fibrosis. nih.gov In cirrhotic human livers and in mice with chronic CCl4-induced liver fibrosis, the phosphorylation of DDR1 is markedly pronounced and colocalizes with activated hepatic stellate cells (HSCs). pamgene.com Overexpression of DDR1 in hepatocytes has been shown to promote the progression of liver fibrosis. nih.gov In a mouse model of liver fibrosis induced by DEN and CCl4, the DDR1 inhibitor 7rh was found to diminish the development of hepatocellular carcinoma (HCC), which often arises from a fibrotic liver. aasld.org While direct studies with DDR1-IN-1 (hydrate) in liver fibrosis models were not prominent in the search results, the strong evidence for DDR1's role suggests this is a key area for future preclinical investigation.
The involvement of DDR1 in the progression of renal fibrosis and CKD is well-established. nih.govnih.gov Preclinical studies using DDR1 inhibitors have shown promising results in various models of kidney disease. In the unilateral ureteral obstruction (UUO) mouse model, a common model for renal fibrosis, treatment with the selective DDR1 inhibitor RXC009 resulted in a significant reduction in histological markers of both inflammation and fibrosis, with evidence of target engagement shown by a 72% reduction in phospho-DDR1. firstwordpharma.comredxpharma.com Similarly, another novel DDR1 inhibitor, CH6824025, was shown to ameliorate fibrosis and inflammation in UUO mice. researchgate.net This inhibitor suppressed DDR1 phosphorylation and significantly decreased hydroxyproline (B1673980) content, Sirius red-positive area, and the expression of fibrosis and inflammation-related genes in the kidney. researchgate.net Another selective inhibitor, REDX12271, also demonstrated a reduction in inflammation and fibrosis in the UUO model. redxpharma.com These findings highlight the therapeutic potential of DDR1 inhibition in halting or even reversing the progression of CKD. nih.gov
Table 2: Effects of DDR1 Inhibitors in Preclinical Renal Fibrosis Models
| Model System | DDR1 Inhibitor Used | Key Findings | Reference(s) |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) mouse model | RXC009 | Significant reduction in histological markers of inflammation and fibrosis; 72% reduction in p-DDR1. | firstwordpharma.comredxpharma.com |
| Unilateral Ureteral Obstruction (UUO) mouse model | CH6824025 | Amelioration of fibrosis and inflammation; suppression of DDR1 phosphorylation; decreased hydroxyproline and fibrosis-related gene expression. | researchgate.net |
| Unilateral Ureteral Obstruction (UUO) mouse model | REDX12271 | Reduction of inflammation and fibrosis. | redxpharma.com |
DDR1 has been identified as a regulator of inflammation and fibrosis in the early stages of atherosclerotic plaque development. nih.govscholaris.ca Studies in ApoE-/- mice, a model for atherosclerosis, have provided insights into the role of DDR1. Deletion of the Ddr1 gene in these mice resulted in a significant reduction in atherosclerotic lesion area. nih.gov These plaques also showed accelerated deposition of fibrillar collagen and elastin, alongside a decrease in macrophage content. nih.gov Furthermore, deficiency of DDR1 in bone marrow-derived cells reduced lesion size by limiting macrophage accumulation in the developing plaque. scholaris.ca While specific studies using DDR1-IN-1 (hydrate) in atherosclerosis models were not detailed, the genetic evidence strongly supports the investigation of DDR1 inhibitors in this context. In vitro studies have shown that DDR1 plays an important role in regulating smooth muscle cell attachment to collagen, chemotaxis, proliferation, and MMP production, all of which are critical steps in neointimal thickening after vascular injury. jci.org
Renal Fibrosis and Chronic Kidney Disease (CKD) Models
Inflammatory and Autoimmune Disease Research Models
The role of DDR1 extends to various inflammatory and autoimmune conditions. xiahepublishing.commdpi.com DDR1 is expressed on immune cells, including T-cells and macrophages, and is involved in their migration and function. mdpi.comfrontiersin.org For example, DDR1-mediated activation of T cells enhances their migration through collagen matrices. mdpi.com In macrophages, DDR1 activation can exacerbate inflammatory responses. researchgate.net
In the context of rheumatoid arthritis (RA), a chronic autoimmune disease, DDR1 is being explored as a potential therapeutic target. nih.govresearchgate.net DDR1-IN-1 has been shown to inhibit DDR2-mediated MT1-MMP activation in human rheumatoid synovial fibroblasts upon collagen stimulation. medchemexpress.com While DDR1 expression is lower in RA compared to osteoarthritis (OA), the ongoing research in this field suggests a potential role for DDR1 inhibitors. nih.gov Furthermore, the selective DDR1 inhibitor 7ae demonstrated potent anti-inflammatory effects in a mouse model of LPS-induced acute lung injury by suppressing the release of pro-inflammatory cytokines like IL-6 and TNF-α from macrophages. acs.org These findings suggest that DDR1-IN-1 (hydrate) and similar compounds could be valuable research tools for dissecting the role of DDR1 in a variety of inflammatory and autoimmune diseases.
Glomerulonephritis Studies (e.g., nephrotoxic serum-induced)
Discoidin domain receptor 1 (DDR1) has been identified as a significant factor in the progression of kidney diseases, with its expression being notably upregulated in various forms of glomerulonephritis. In preclinical models, particularly those involving nephrotoxic serum (NTS)-induced glomerulonephritis, DDR1 expression increases substantially in glomerular cells like podocytes, parietal epithelial cells, and in cellular crescents. frontiersin.orgnih.govtandfonline.com In a mouse model of NTS-induced glomerulonephritis, DDR1 mRNA expression was found to increase 17-fold. nih.govtandfonline.com This upregulation is associated with severe symptoms, including proteinuria, elevated uremia, and structural damage to the glomeruli and tubules. nih.govtandfonline.com
The inhibition of DDR1 has shown significant therapeutic potential in these models. Genetic inhibition of DDR1 in mice subjected to NTS-induced glomerulonephritis resulted in a marked reduction of all disease parameters. tandfonline.com Furthermore, studies have demonstrated that pharmacological intervention with highly selective DDR1 inhibitors can reverse inflammation and fibrosis in mouse models of the disease. researchgate.net Downregulating DDR1 expression after the onset of glomerulonephritis has also been shown to protect mice from disease progression, highlighting its role in both the initiation and continuation of renal damage. frontiersin.org The protective effects are linked to a reduction in the infiltration of inflammatory cells, such as macrophages and lymphocytes, and a decrease in pro-inflammatory cytokines. tandfonline.comresearchgate.net
| Model/System | Key Findings Related to DDR1 Inhibition | Reference |
| Nephrotoxic Serum (NTS)-Induced Glomerulonephritis (Mouse) | Genetic inhibition of DDR1 significantly decreased proteinuria, uremia, crescent formation, and tubular dilation. | nih.govtandfonline.com |
| Nephrotoxic Serum (NTS)-Induced Glomerulonephritis (Mouse) | Downregulation of DDR1 expression reduced glomerular inflammation. | researchgate.net |
| Unilateral Ureteral Obstruction (UUO) Model | Downregulation of DDR1 reduced inflammation and preserved renal structure. | frontiersin.org |
Rheumatoid Synovial Fibroblast Activity
In the context of rheumatoid arthritis (RA), both DDR1 and DDR2 are implicated in the pathology, particularly concerning the destructive activity of synovial fibroblasts. researchgate.net Research has shown that the specific inhibitor, DDR1-IN-1, can modulate the activity of these cells. DDR1-IN-1 inhibits DDR2-mediated activation of membrane type 1 matrix metalloproteinase (MT1-MMP) in human rheumatoid synovial fibroblasts (RASF) when stimulated by collagen. medchemexpress.commedchemexpress.com This is significant as MMPs are key enzymes responsible for the degradation of cartilage and bone in RA. researchgate.net
The interplay between DDR1 and collagen II has been found to induce the expression of MMP-13, a potent collagenase that contributes to cartilage damage in RA. researchgate.net While DDR2 is prominently expressed in fibroblasts and is involved in collagen turnover, the inhibition of DDR1 signaling demonstrates a pathway to controlling the downstream destructive processes mediated by these cells. medchemexpress.commedchemexpress.comresearchgate.net
| Cell/System | Effect of DDR1-IN-1 | IC₅₀ | Reference |
| Human Rheumatoid Synovial Fibroblasts (RASF) | Inhibition of DDR2-mediated MT1-MMP activation (collagen-stimulated) | < 2.5 μM | medchemexpress.commedchemexpress.com |
Dry Eye Disease Models (e.g., corneal epithelial cell protection)
DDR1 signaling plays a crucial role in the pathogenesis of dry eye disease (DED). Studies using a benzalkonium chloride (BAC)-induced DED rat model revealed that DDR1 expression is significantly upregulated in the cornea compared to normal controls. nih.govarvojournals.org The highly selective inhibitor, DDR1-IN-1, has demonstrated significant therapeutic effects in these preclinical models. nih.govresearchgate.net
Topical treatment with DDR1-IN-1 was found to alleviate the clinical signs of dry eye, including improvements in corneal fluorescein (B123965) staining scores. nih.govresearchgate.net Mechanistically, DDR1-IN-1 protects human corneal epithelial cells (HCECs) from hyperosmotic stress-induced damage. nih.gov The protective action involves the inhibition of ferroptosis, a form of regulated cell death. DDR1-IN-1 treatment markedly reduces levels of lipid hydroperoxide (LPO) and suppresses the expression of ferroptosis markers, most notably acyl-CoA synthetase long-chain family member 4 (ACSL4). nih.govresearchgate.net The underlying mechanism appears to involve the Hippo/YAP signaling pathway, as the protective effects of the inhibitor were diminished when the YAP protein was overexpressed or reactivated. nih.gov These findings establish DDR1 as a key mediator in dry eye-related corneal damage and position selective inhibitors like DDR1-IN-1 as a promising therapeutic strategy. nih.govsemanticscholar.org
| Model | Effect of DDR1-IN-1 Treatment | Key Mechanism | Reference |
| Benzalkonium Chloride (BAC)-Induced Dry Eye (Rat) | Significantly alleviated dry eye symptoms. | Protection of corneal epithelial cells. | nih.govresearchgate.net |
| Hyperosmotic Stress (HS)-Stimulated Human Corneal Epithelial Cells (in vitro) | Reduced lipid hydroperoxide (LPO) levels and suppressed ferroptosis markers (e.g., ACSL4). | Inhibition of YAP/ACSL4-mediated ferroptosis. | nih.gov |
Skeletal and Connective Tissue Research Models
Chondrodysplasia and Joint Development Research
Research has firmly established DDR1 as a critical protein for normal skeletal and joint development. Loss-of-function mutations in the DDR1 gene have been identified as the cause of a rare form of chondrodysplasia characterized by hyperlaxity, multiple joint dislocations, and growth retardation. oup.comnih.govoup.com
Studies using the inhibitor DDR1-IN-1 have been instrumental in elucidating the receptor's role. Inhibition of DDR1 in human chondrocytes was shown to impair the Indian Hedgehog (IHH) signaling pathway, a crucial regulator of chondrocyte proliferation, differentiation, and maturation during endochondral ossification. oup.comnih.govresearchgate.net Furthermore, DDR1 inhibition disrupts p38 MAPK signaling in skeletal cells and leads to a decrease in proteoglycan production by chondrocytes and patient-derived fibroblasts. oup.comnih.gov These findings underscore the essential function of DDR1 signaling in maintaining the structural integrity of cartilage and proper joint formation, and they explain why its disruption leads to severe skeletal disorders like chondrodysplasia with multiple dislocations. nih.govoup.com
Osteoblast Differentiation and Mineralization Studies
DDR1 signaling is a positive regulator of bone formation, influencing the differentiation and function of osteoblasts. mdpi.comnih.gov The use of DDR1-IN-1 and knockout mouse models has revealed that inhibiting DDR1 function significantly impairs osteoblast differentiation and subsequent mineralization. oup.comnih.gov
In cultured human osteoblasts, treatment with DDR1-IN-1 led to a significant decrease in mineralization. oup.com This was accompanied by a reduction in the mRNA expression of key osteogenic marker genes. oup.com Similarly, in osteoblast-specific Ddr1 knockout mice and in cell lines with Ddr1 knockdown, there was a marked decrease in mineralization and alkaline phosphatase (ALP) activity. mdpi.comnih.gov The inhibition of DDR1 affects the expression of critical transcription factors and bone matrix proteins. The mechanism is partly mediated through the p38 MAPK signaling pathway, as DDR1 inhibition was found to decrease p38 phosphorylation, which in turn downregulates the expression and activity of Runx2, a master regulator of osteogenesis. oup.commdpi.comnih.gov
| Cell/Model | Effect of DDR1 Inhibition/Knockdown | Affected Markers/Pathways | Reference |
| Human Osteoblasts | Decreased differentiation and mineralization. | ↓ BMP2, ALPL, RUNX2, BSP, COL1A1 mRNA. | oup.com |
| Osteoblast-specific Ddr1 knockout mice | Decreased bone volume, osteoblast numbers, and mineralization. | ↓ Runx2, BMP2, ALP, Col-I, OC protein levels. | nih.gov |
| Pre-osteoblast MC3T3-E1 cells | Decreased mineralization and ALP activity. | ↓ p38 phosphorylation, ↓ Runx2 expression. | mdpi.comnih.gov |
Chondrogenesis Impact
Chondrogenesis, the process of cartilage formation, is significantly influenced by DDR1 signaling. DDR1 activation is involved in the differentiation of mesenchymal stem cells into chondrocytes and in the subsequent maturation of these cells. researchgate.netmdpi.com The receptor regulates the expression of essential transcription factors for chondrogenesis, including Sox9 and Runx2. researchgate.netmdpi.com
Neurological Research Models
Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase, is integral to the central nervous system (CNS). researchgate.netnih.gov It is notably expressed in oligodendrocytes, the specialized glial cells responsible for producing the myelin sheath that insulates nerve fibers. sdbonline.orgcsic.esnih.gov The expression of DDR1 is closely timed with the period of myelination during brain development and increases during remyelination following injury. researchgate.netnih.govcsic.es Specifically, research has shown that DDR1 is selectively upregulated in newly differentiated oligodendrocytes. sdbonline.orgnih.gov
The functional significance of DDR1 in myelination is highlighted by studies on knockout mice, where a deficiency in the Ddr1 gene leads to impaired axonal myelination and a delay in the differentiation of oligodendrocytes. nih.gov This evidence points to DDR1 as a crucial regulator of both oligodendrocyte maturation and the formation of myelin. sdbonline.orgnih.gov
In vitro experiments using the specific DDR1 kinase inhibitor, DDR1-IN-1, have provided a deeper understanding of its molecular role. In a human oligodendroglial cell line, stimulation with collagen IV was found to trigger the phosphorylation of DDR1. The introduction of DDR1-IN-1 into this system effectively reduced this phosphorylation. mdpi.comresearchgate.net This inhibition of DDR1 activity was observed to directly impact the morphological development of oligodendrocytes, particularly affecting their intricate branching patterns. mdpi.com
| Treatment Condition | Effect on DDR1 Phosphorylation | Reference |
|---|---|---|
| Collagen IV | Induces DDR1 phosphorylation | mdpi.comresearchgate.net |
| Collagen IV + DDR1-IN-1 | Decreases DDR1 phosphorylation | mdpi.comresearchgate.net |
These findings emphasize the critical nature of DDR1 signaling for the proper maturation of oligodendrocytes and the myelination process. The application of DDR1-IN-1 in these preclinical settings is instrumental in dissecting the precise molecular mechanisms governed by DDR1 in these essential neurodevelopmental events.
Animal studies have further cemented the role of DDR1 in the developing brain. In murine models, significant DDR1 expression is observed in both the developing and adult cerebellum. oup.com The signaling pathway initiated by this receptor is considered vital for processes such as the formation of granule neuron axons. oup.com As a key regulator of oligodendrocyte differentiation and myelination, DDR1's function is intrinsically tied to the correct formation of white matter tracts, which are fundamental to the brain's architecture and functional connectivity. sdbonline.orgnih.gov
While direct in vivo studies on the effects of DDR1-IN-1 (hydrate) on the global architecture of the developing brain are not yet extensively reported, the significant impact of DDR1 inhibition on oligodendrocyte maturation and the known consequences of DDR1 deficiency strongly imply that pharmacological inhibition of this receptor would have considerable effects on brain development. The use of selective inhibitors like DDR1-IN-1 in research models provides a valuable avenue for dissecting the specific contributions of DDR1 signaling to the intricate processes of neural development.
| Developmental Process | Role of DDR1 | Reference |
|---|---|---|
| Oligodendrocyte Differentiation | Promotes differentiation | sdbonline.orgnih.govoup.com |
| Myelination | Regulates myelination | sdbonline.orgnih.gov |
| Cerebellar Development | Essential for normal development; loss-of-function linked to hypoplasia | oup.com |
| Granule Neuron Axon Formation | Essential for formation | oup.com |
Methodological Approaches and Future Research Directions with Ddr1 in 1 Hydrate
Application in Combinatorial Kinase Inhibitor Screening
To identify potential therapeutic combinations, DDR1-IN-1 has been utilized in combinatorial screening with libraries of other kinase inhibitors. nih.gov One such screen, conducted in the SNU-1040 colorectal cancer cell line, which is relatively resistant to DDR1-IN-1 alone, revealed that inhibitors targeting kinases like EGFR, Src, Cdk1, mTOR, and PI3K could act synergistically with DDR1-IN-1 to inhibit cell growth. nih.gov A particularly strong potentiation of the antiproliferative activity of DDR1-IN-1 was observed with the PI3K/mTOR inhibitor, GSK2126458. nih.govcaymanchem.com This suggests that dual inhibition of DDR1 and the PI3K/mTOR pathway could be a viable therapeutic strategy. nih.gov
| Cell Line | Combination Inhibitor | Target Pathway | Observed Effect |
| SNU-1040 | GSK2126458 | PI3K/mTOR | Potentiated antiproliferative activity |
| Colorectal Cancer Cell Lines | Inhibitors of EGFR, Src, Cdk1, mTOR, PI3K | Various | Positive combination in inhibiting cell growth |
Use in Genetic Resistance Studies (e.g., G707A mutation)
A key methodological advance in studying the specific effects of DDR1-IN-1 has been the identification and use of a resistance-conferring mutation. nih.gov The G707A mutation, located in the hinge region of DDR1, has been shown to confer greater than 20-fold resistance to the inhibitory effects of DDR1-IN-1 on DDR1 autophosphorylation. nih.govnih.gov This mutation serves as a crucial tool to distinguish between on-target (DDR1-dependent) and off-target effects of the inhibitor. nih.gov For instance, by introducing the G707A mutation into cells, researchers can verify if the observed cellular effects of DDR1-IN-1 are genuinely due to DDR1 inhibition. If the effect is diminished or abolished in cells with the G707A mutation, it strongly indicates a DDR1-dependent mechanism. nih.gov Docking studies suggest that the methyl group of the alanine (B10760859) at position 707 clashes with the azaindole ring of the inhibitor, providing a structural basis for this resistance. mdpi.com
Considerations for In Vitro Assay Design (e.g., cell viability, autophosphorylation assays)
DDR1-IN-1 inhibits DDR1 autophosphorylation in cells at submicromolar concentrations. nih.gov A common assay to assess its cellular potency is the inhibition of collagen-induced DDR1 autophosphorylation. medchemexpress.com For example, in U2OS osteosarcoma cells, DDR1-IN-1 effectively blocks this process with an EC50 value of 87 nM. caymanchem.commedchemexpress.com However, it's noteworthy that DDR1-IN-1 often shows weak antiproliferative effects on its own in many cancer cell lines, even at concentrations sufficient to inhibit DDR1 autophosphorylation. nih.govchemicalprobes.org This highlights the importance of assay selection; while autophosphorylation assays confirm target engagement, cell viability assays may not show a strong response unless used in combination with other inhibitors. nih.gov Therefore, assay design should consider the specific biological question being addressed, whether it is direct target inhibition or a broader cellular outcome like proliferation.
| Assay Type | Purpose | Key Findings with DDR1-IN-1 |
| DDR1 Autophosphorylation Assay | To measure direct inhibition of DDR1 kinase activity. | DDR1-IN-1 inhibits DDR1 autophosphorylation with an EC50 of 87 nM in U2OS cells. caymanchem.commedchemexpress.com |
| Cell Viability/Proliferation Assay | To assess the impact on cell growth. | DDR1-IN-1 alone has weak antiproliferative effects in many cancer cell lines. nih.govchemicalprobes.org |
| KinomeScan | To determine the selectivity of the inhibitor. | DDR1-IN-1 is highly selective for DDR1 against a panel of 451 kinases. nih.gov |
Utility in Animal Model Investigations (e.g., targeted deletion models, xenograft models)
While direct in vivo studies using DDR1-IN-1 are not extensively detailed in the provided search results, the compound's utility extends to informing studies in animal models. For instance, findings from in vitro studies using DDR1-IN-1 can guide the design of experiments in DDR1 knockout or targeted deletion mouse models. nih.gov These models have been instrumental in understanding the role of DDR1 in conditions like atherosclerosis, where DDR1 deletion led to reduced lesion area. nih.gov Furthermore, insights from DDR1-IN-1 studies can be applied to xenograft models. researchgate.netmdpi.comembopress.org For example, combination therapies identified through in vitro screening with DDR1-IN-1 could be tested in xenograft models of various cancers, such as melanoma or gastric cancer, to evaluate their in vivo efficacy. mdpi.comembopress.org The use of DDR1-IN-1 in conjunction with these models can help to validate DDR1 as a therapeutic target and to test novel treatment strategies.
Exploration of Novel Therapeutic Avenues Based on DDR1-IN-1 (hydrate) Insights
The insights gained from studies using DDR1-IN-1 are paving the way for the exploration of new therapeutic avenues. researchgate.netdovepress.comnih.gov The finding that DDR1 inhibition can be potentiated by blocking the PI3K/mTOR pathway suggests a clear path for combination therapies in cancers like colorectal cancer. nih.gov Furthermore, the role of DDR1 in various diseases beyond cancer, such as fibrosis and inflammation, suggests that DDR1-IN-1 and similar inhibitors could be repurposed or serve as scaffolds for developing drugs for these conditions. nih.gov Recent research has also uncovered kinase-independent functions of DDR1, such as its role in immune exclusion, which resides in its extracellular domain. researchgate.net This opens up the possibility of developing therapeutics that target these non-catalytic functions, for which DDR1-IN-1 can serve as a valuable tool to dissect the distinct roles of the kinase domain. researchgate.netnih.gov
Role in Elucidating DDR1-Mediated Protein–Protein Interactions and Complexes
DDR1-IN-1 is a valuable tool for studying the protein-protein interactions and complexes mediated by DDR1's kinase activity. nih.govresearchgate.net By inhibiting the autophosphorylation of DDR1, DDR1-IN-1 can be used to investigate which downstream interactions are dependent on the receptor's catalytic function. oup.com Proteomic studies have begun to map the network of proteins that interact with DDR1's phosphotyrosine residues. nih.gov These studies have identified known interactors and numerous new putative signaling partners, including RasGAP, SHIP1, SHIP2, STATs, and PI3K. nih.gov Using DDR1-IN-1 in such studies can help to confirm whether these interactions are indeed phosphotyrosine-dependent. Furthermore, DDR1-IN-1 can be used to explore the role of DDR1 in larger signaling complexes, such as its interaction with non-muscle myosin IIA, which is involved in cell morphology changes. nih.gov
Q & A
Q. What structural features determine DDR1-IN-1’s selectivity for DDR1 over DDR2 and other kinases like ABL?
DDR1-IN-1 achieves selectivity through its unique ether bridge interaction with DDR1’s FGD-out conformation. Unlike imatinib, DDR1-IN-1 lacks hydrogen bonding with Thr701, a key gatekeeper residue, reducing affinity for ABL. Structural comparisons (e.g., DDR1–DDR1-IN-1 PDB 4CKR vs. ABL–imatinib PDB 2HYY) reveal that DDR1-IN-1’s indole-2-kone headgroup disrupts hydrophobic interactions with ABL’s Tyr253 and lengthens hydrogen bonds with Met318, reducing cross-reactivity . Researchers should validate selectivity using kinase profiling assays and crystallography to map binding interactions.
Q. How does DDR1-IN-1 inhibit collagen-induced DDR1 activation, and what methods confirm this mechanism?
DDR1-IN-1 suppresses collagen-mediated DDR1 autophosphorylation (IC50 = 105 nM) by competitively binding the kinase domain. In U2OS cells, DDR1-IN-1 inhibits basal and collagen-stimulated phosphorylation at Y513 (EC50 = 86 nM). Confirmation requires Western blotting for pY513-DDR1 and functional assays (e.g., collagen-induced migration in RASF cells). Co-treatment with PI3K/mTOR inhibitors (e.g., GSK2126458) enhances anti-proliferative effects, suggesting synergistic pathways .
Q. Why does DDR1-IN-1 show variable anti-proliferative effects across cancer cell lines despite consistent DDR1 inhibition?
DDR1-IN-1’s anti-proliferative activity depends on DDR1 mutational status and co-activation of pathways like MT1-MMP. For example, in MCF-7 cells, DDR1-IN-1 partially inhibits IGF-I-stimulated proliferation via kinase-dependent mechanisms (validated using DDR1/K618A mutants). Researchers should perform genomic profiling (e.g., DDR1 gain-of-function mutations) and co-culture with ECM components to identify resistance factors .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in DDR1-IN-1’s efficacy between in vitro and in vivo models?
While DDR1-IN-1 reduces tumor markers (e.g., CDH1/PDPN) in TW2.6 xenografts without affecting tumor weight, in vitro IC50 values (105 nM) may not translate due to pharmacokinetic limitations. Researchers should integrate PK/PD studies (e.g., plasma/tissue concentration measurements) and use advanced models like orthotopic implants or patient-derived xenografts (PDXs) to mimic human microenvironments .
Q. What methodologies confirm DDR1-IN-1’s role in regulating collagen-induced apoptosis via BIK modulation?
DDR1-IN-1 downregulates BIK mRNA and protein levels in collagen-embedded cells. To validate, use qPCR for BIK expression, immunoblotting for cleaved caspase-3, and siRNA-mediated DDR1 knockdown in 3D collagen gels. Co-treatment with SFK inhibitors (e.g., PP2) can isolate DDR1-specific effects from off-target pathways .
Q. How can researchers optimize DDR1-IN-1 for combination therapies with BRAF or PI3K/mTOR inhibitors?
In melanoma, DDR1-IN-1 synergizes with Vemurafenib (BRAF inhibitor) to overcome ECM-mediated resistance. Design experiments using dose-response matrices (e.g., Chou-Talalay synergy index) and monitor outputs like ERK1/2 phosphorylation and RelB/p52 signaling. In breast cancer, combine DDR1-IN-1 with GSK2126458 and assess proliferation via ATP-based assays or live-cell imaging .
Q. What experimental approaches distinguish DDR1-IN-1’s target specificity from off-target effects (e.g., SFK inhibition)?
Unlike SFK inhibitors, DDR1-IN-1 does not alter cytoplasmic protrusions in 3D collagen cultures. Use phosphoproteomics to map DDR1-specific signaling nodes (e.g., MT1-MMP activation) and compare with pan-kinase inhibitors. Validate using DDR1 knockout cell lines or rescue experiments with wild-type DDR1 .
Q. How to assess DDR1-IN-1’s impact on metastatic dissemination in preclinical models?
Utilize metastasis assays such as tail-vein injection (lung colonization) or intratibial implantation (bone metastasis). Monitor angiolymphatic invasion markers (e.g., ALI+/PNI+) via immunohistochemistry and employ intravital imaging to track real-time cell dissemination in DDR1-IN-1-treated xenografts .
Methodological Considerations
- Data Contradiction Analysis : Compare IC50 values across cell lines with DDR1 expression levels (flow cytometry) and mutational profiles (NGS).
- Structural Validation : Perform molecular dynamics simulations to assess DDR1-IN-1’s binding stability under physiological conditions.
- In Vivo Translation : Use microdialysis to measure free drug concentrations in tumor interstitial fluid and correlate with target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
